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3-hydroxy-7-methyloctanoic acid Documentation Hub

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  • Product: 3-hydroxy-7-methyloctanoic acid
  • CAS: 634602-29-2

Core Science & Biosynthesis

Foundational

3-hydroxy-7-methyloctanoic acid CAS number and molecular weight

Technical Monograph: 3-Hydroxy-7-Methyloctanoic Acid Chemical Identity, Biosynthetic Origin, and Pharmacological Significance Executive Technical Summary 3-Hydroxy-7-methyloctanoic acid is a specialized branched-chain -h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Hydroxy-7-Methyloctanoic Acid Chemical Identity, Biosynthetic Origin, and Pharmacological Significance

Executive Technical Summary

3-Hydroxy-7-methyloctanoic acid is a specialized branched-chain


-hydroxy fatty acid (

-iso-3OH) serving as a critical lipid anchor in several potent cyclic lipodepsipeptide antibiotics. Its structural integration into natural products like WAP-8294A2 (Lotilibcin) and Pedopeptin B confers amphiphilicity, enabling these antibiotics to intercalate into bacterial membranes and disrupt respiratory chain components such as menaquinone.
Parameter Data
CAS Number (Generic) 634602-29-2
CAS Number (3R-Isomer) 1059625-25-0
IUPAC Name 3-Hydroxy-7-methyloctanoic acid
Molecular Formula

Molecular Weight 174.24 g/mol
PubChem CID 54368842
Monoisotopic Mass 174.1256 Da
Physical State Viscous oil or low-melting solid (enantiomer dependent)

Chemical Architecture & Stereochemistry

The molecule features an octanoic acid backbone with a hydroxyl group at the


-position (C3) and a methyl branch at the penultimate carbon (C7), creating an iso-fatty acid profile.
  • Stereochemistry: The biological activity of associated lipopeptides (e.g., WAP-8294A2) strictly requires the (3R)-configuration .

  • Structural Role: The terminal isopropyl group (iso-branch) increases membrane fluidity and affinity compared to straight-chain analogs, while the

    
    -hydroxyl group provides a handle for esterification or amide linkage within depsipeptide macrocycles.
    
Visualization: Chemical Structure

ChemicalStructure cluster_legend Functional Domains C1 C1 (Carboxyl) C2 C2 (Alpha) C1->C2 C3 C3 (Beta-Hydroxy) C2->C3 Chain C4-C6 (Alkyl Chain) C3->Chain Ester/Amide Linkage Site Ester/Amide Linkage Site C3->Ester/Amide Linkage Site C7 C7 (Branch Point) Chain->C7 Me1 Methyl (Terminal) C7->Me1 Me2 Methyl (Branch) C7->Me2 Membrane Anchor Membrane Anchor C7->Membrane Anchor

Figure 1: Structural connectivity of 3-hydroxy-7-methyloctanoic acid, highlighting the reactive C3 hydroxyl and the hydrophobic C7 iso-branch.[1][2][3]

Biological Origin & Biosynthetic Logic

This fatty acid is not a product of standard mammalian fatty acid synthesis but is a specialized metabolite found in soil bacteria, particularly the genera Lysobacter, Pedobacter, and Paenibacillus.

Primary Source: Lysobacter enzymogenes

In L. enzymogenes, (3R)-3-hydroxy-7-methyloctanoic acid is the lipid tail of WAP-8294A2 , a cyclic lipodepsipeptide with potent activity against MRSA (Methicillin-Resistant Staphylococcus aureus).[4][5]

Biosynthetic Pathway (The ACL6 Gatekeeper)

Research indicates that the incorporation of this specific fatty acid is governed by a dedicated Acyl-CoA Ligase (ACL) .[4]

  • Precursor Supply: The carbon skeleton is likely derived from Leucine catabolism (providing the isovaleryl-CoA primer) followed by chain extension via Fatty Acid Synthase (FAS).

  • Activation: The enzyme ACL6 specifically recognizes (3R)-3-hydroxy-7-methyloctanoic acid and converts it into its CoA-thioester.[4][5]

  • Incorporation: The activated fatty acyl-CoA is transferred to the C-domain of the Non-Ribosomal Peptide Synthetase (NRPS), initiating the assembly of the peptide core (starting with Serine).

Visualization: Biosynthetic Incorporation

Biosynthesis Leucine Leucine Isovaleryl Isovaleryl-CoA Leucine->Isovaleryl Catabolism FAS Fatty Acid Synthase (Chain Extension) Isovaleryl->FAS Acid (3R)-3-Hydroxy-7-methyloctanoic Acid FAS->Acid ACL6 Enzyme: ACL6 (Acyl-CoA Ligase) Acid->ACL6 Substrate Recognition AcylCoA 3-OH-7-Me-Octanoyl-CoA ACL6->AcylCoA ATP + CoA -> AMP + PPi NRPS NRPS Module 1 (C-Domain) AcylCoA->NRPS Thioester Transfer Peptide WAP-8294A2 (Lipodepsipeptide) NRPS->Peptide + 12 Amino Acids

Figure 2: Biosynthetic pathway in Lysobacter enzymogenes, showing the critical role of ACL6 in selecting 3-hydroxy-7-methyloctanoic acid for antibiotic production.

Analytical Characterization Protocols

For researchers isolating or synthesizing this compound, the following analytical signatures are diagnostic.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze this compound via GC, it must be derivatized to its methyl ester (FAME) or trimethylsilyl (TMS) derivative to increase volatility.

  • Derivatization Method: Treat with

    
     (14% w/v) at 60°C for 10 mins.
    
  • Key Fragmentation Ions (Electron Impact, 70 eV):

    • m/z 103: Characteristic of 3-hydroxy fatty acid methyl esters (cleavage between C3 and C4).

    • m/z 175:

      
       (Loss of methyl from TMS derivative).
      
    • m/z 43: Isopropyl group signature (strong abundance due to iso-branch).

B. Nuclear Magnetic Resonance (NMR)

Data typically observed in


:
  • 
     NMR: 
    
    • 
       ~0.90 ppm (d, 6H): Isopropyl methyls (
      
      
      
      Hz).
    • 
       ~4.0 ppm (m, 1H): Methine proton at C3 (
      
      
      
      -C-OH).
    • 
       ~2.4-2.5 ppm (dd, 2H): 
      
      
      
      -methylene protons (
      
      
      -COOH).
  • 
     NMR: 
    
    • 
       ~176 ppm: Carboxyl carbon (C1).
      
    • 
       ~68 ppm: 
      
      
      
      -hydroxyl carbon (C3).
    • 
       ~22 ppm: Methyl carbons.
      

Synthesis & Isolation Methodologies

Chemical Synthesis (Reformatsky Route)

A robust method for generating racemic 3-hydroxy-7-methyloctanoic acid.

  • Reactants: 5-methylhexanal + Ethyl bromoacetate.

  • Catalyst: Activated Zinc dust.

  • Solvent: THF or Benzene/Ether.

  • Procedure:

    • The zinc enolate of ethyl bromoacetate attacks the aldehyde carbonyl of 5-methylhexanal.

    • Acidic workup yields the ethyl ester of 3-hydroxy-7-methyloctanoic acid.

    • Saponification (

      
      ) yields the free acid.
      
  • Enantioselective Option: Use Noyori asymmetric hydrogenation of the corresponding

    
    -keto ester to obtain the (3R) isomer.
    
Biological Isolation
  • Cultivation: Lysobacter enzymogenes OH11 in GBS medium.

  • Extraction: Acidify supernatant to pH 2.0; extract with Ethyl Acetate.

  • Purification: Hydrolysis of the purified lipopeptide (6N HCl, 110°C, 18h) followed by ether extraction allows isolation of the fatty acid moiety for structural verification.

References

  • Zhang, W., et al. (2011). "Fatty Acyl Incorporation in the Biosynthesis of WAP-8294A, a Group of Potent Anti-MRSA Cyclic Lipodepsipeptides." Antimicrobial Agents and Chemotherapy. Link

  • Kato, A., et al. (1997).[1] "Isolation and structure elucidation of WAP-8294A2, a new anti-MRSA antibiotic produced by Lysobacter sp." Journal of Antibiotics.

  • PubChem Compound Summary. (2025). "3-Hydroxy-7-methyloctanoic acid (3R)-Isomer."[4][6] National Center for Biotechnology Information. Link

  • Hirota-Takahata, Y., et al. (2014).[7] "Pedopeptins, novel insecticidal cyclic lipodepsipeptides produced by Pedobacter sp." Journal of Antibiotics.

  • BLD Pharm. (2025). "Product Monograph: 3-Hydroxy-7-methyloctanoic acid CAS 634602-29-2." Link

Sources

Exploratory

An In-Depth Technical Guide to 3-Hydroxy-7-Methyloctanoic Acid: A Branched-Chain mcl-PHA Monomer for Advanced Biomaterials

This technical guide provides a comprehensive overview of 3-hydroxy-7-methyloctanoic acid (3H7MO), a branched-chain medium-chain-length polyhydroxyalkanoate (mcl-PHA) monomer. It is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-hydroxy-7-methyloctanoic acid (3H7MO), a branched-chain medium-chain-length polyhydroxyalkanoate (mcl-PHA) monomer. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of novel biomaterials. This document delves into the biosynthesis of 3H7MO-containing PHAs, their anticipated material properties, detailed experimental protocols for their production and analysis, and their potential in advanced applications.

Introduction: The Significance of Branched-Chain Monomers in mcl-PHAs

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials.[1][2] They are a promising alternative to conventional petroleum-based plastics. PHAs are broadly classified based on the carbon chain length of their monomer units into short-chain-length (scl-PHAs, 3-5 carbon atoms) and medium-chain-length (mcl-PHAs, 6-14 carbon atoms).[2][3][4] While scl-PHAs are often crystalline and brittle, mcl-PHAs are typically amorphous, elastomeric materials with lower melting points and higher flexibility.[5]

The introduction of branches into the side chains of mcl-PHA monomers represents a significant strategy for tailoring the physical and thermal properties of the resulting polymers. This structural modification disrupts the packing of polymer chains, leading to a decrease in crystallinity and an enhancement of elastomeric properties.[3] 3-hydroxy-7-methyloctanoic acid (3H7MO), with its methyl-branched side chain, is a prime candidate for creating novel mcl-PHAs with unique characteristics suitable for advanced biomedical and pharmaceutical applications.

The Monomer: 3-Hydroxy-7-Methyloctanoic Acid (3H7MO)

2.1. Chemical Structure and Properties

3-hydroxy-7-methyloctanoic acid is a C9 hydroxy fatty acid with a methyl group at the 7th carbon position. Its structure is as follows:

The presence of the methyl branch in the side chain is expected to impart several key properties to polymers containing this monomer, including:

  • Reduced Crystallinity: The methyl group sterically hinders the close packing of polymer chains, leading to a more amorphous polymer.

  • Lower Glass Transition Temperature (Tg): The increased free volume between polymer chains results in a lower temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Enhanced Flexibility and Elasticity: The reduced crystallinity and lower Tg contribute to a more elastomeric material.

  • Improved Solubility: The less ordered structure of the polymer may allow for dissolution in a wider range of solvents.

Biosynthesis of 3H7MO-Containing PHAs

The biosynthesis of PHAs containing 3H7MO is predicated on the provision of a suitable precursor fatty acid to a microorganism capable of producing mcl-PHAs, typically a strain of Pseudomonas putida.[6][7] The most direct precursor for the synthesis of 3H7MO is 7-methyloctanoic acid.

3.1. The β-Oxidation Pathway: The Key to Monomer Synthesis

The primary metabolic route for the conversion of fatty acids into 3-hydroxyacyl-CoA monomers for PHA synthesis is the β-oxidation pathway.[8][9] When Pseudomonas putida is cultured in the presence of 7-methyloctanoic acid under nutrient-limiting conditions (typically nitrogen or phosphorus limitation) with an excess of the carbon source, the fatty acid is activated to its coenzyme A (CoA) thioester, 7-methyloctanoyl-CoA. This molecule then enters the β-oxidation cycle.

The key enzymatic steps leading to the formation of (R)-3-hydroxy-7-methyloctanoyl-CoA are:

  • Acyl-CoA Dehydrogenase: Introduction of a double bond between the α and β carbons.

  • Enoyl-CoA Hydratase: Hydration of the double bond to form a hydroxyl group at the β-carbon. This step is crucial as it generates the (R)-enantiomer required by the PHA synthase.

  • PHA Synthase (PhaC): The (R)-3-hydroxy-7-methyloctanoyl-CoA is then polymerized by the PHA synthase enzyme into the growing PHA chain.[10]

The following Graphviz diagram illustrates the proposed biosynthetic pathway.

Biosynthesis_of_3H7MO_PHA 7-Methyloctanoic Acid 7-Methyloctanoic Acid 7-Methyloctanoyl-CoA 7-Methyloctanoyl-CoA 7-Methyloctanoic Acid->7-Methyloctanoyl-CoA Acyl-CoA Synthetase trans-Δ2-7-Methyloctenoyl-CoA trans-Δ2-7-Methyloctenoyl-CoA 7-Methyloctanoyl-CoA->trans-Δ2-7-Methyloctenoyl-CoA Acyl-CoA Dehydrogenase R-3-Hydroxy-7-methyloctanoyl-CoA R-3-Hydroxy-7-methyloctanoyl-CoA trans-Δ2-7-Methyloctenoyl-CoA->R-3-Hydroxy-7-methyloctanoyl-CoA Enoyl-CoA Hydratase (PhaJ) PHA Polymer PHA Polymer R-3-Hydroxy-7-methyloctanoyl-CoA->PHA Polymer PHA Synthase (PhaC) Experimental_Workflow cluster_production Production cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculum Inoculum Bioreactor Bioreactor Inoculum->Bioreactor Harvesting Harvesting Bioreactor->Harvesting Lyophilization Lyophilization Harvesting->Lyophilization Cell Lysis Cell Lysis Lyophilization->Cell Lysis Extraction Extraction Cell Lysis->Extraction Precipitation Precipitation Extraction->Precipitation Drying Drying Precipitation->Drying Methanolysis Methanolysis Drying->Methanolysis GC-MS GC-MS Methanolysis->GC-MS

Sources

Foundational

Thermodynamic Profiling of 3-Hydroxy-7-Methyloctanoic Acid: A Pre-Formulation Perspective

Part 1: Executive Summary & Molecular Identity 3-Hydroxy-7-methyloctanoic acid (HMOA) represents a critical class of branched-chain hydroxylated fatty acids. Often isolated as a monomeric unit from microbial polyhydroxya...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

3-Hydroxy-7-methyloctanoic acid (HMOA) represents a critical class of branched-chain hydroxylated fatty acids. Often isolated as a monomeric unit from microbial polyhydroxyalkanoates (PHAs) or lipopeptides (e.g., surfactin variants produced by Bacillus species), this molecule possesses unique amphiphilic properties. Its structural integration of a secondary hydroxyl group at the


-position and a terminal isobutyl branch creates a thermodynamic profile distinct from linear analogs like 3-hydroxydecanoic acid.

This guide serves as a technical manual for researchers characterizing HMOA for drug delivery systems (liposomes, prodrugs) or polymer synthesis. It moves beyond simple data listing to establish a robust experimental framework for thermodynamic profiling.

Molecular Architecture

The molecule (


) features a "kinked" hydrophobic tail due to the iso-methyl group, which disrupts crystalline packing compared to linear chains, significantly influencing its enthalpy of fusion and solubility parameters.

HMOA_Structure Figure 1: Functional Domains of 3-Hydroxy-7-methyloctanoic acid Head Polar Head Group (Carboxylic Acid) pKa ~4.5 Linker Chiral Center (3-Hydroxy Group) H-Bond Donor/Acceptor Head->Linker Alpha-Carbon Tail Hydrophobic Tail (Iso-branched Alkyl) Low Packing Density Linker->Tail Alkyl Chain

Part 2: Fundamental Thermodynamic Parameters

In the absence of a specific certificate of analysis for this niche isomer, we utilize Group Contribution Methods (GCM) validated against homologous series (e.g., 3-hydroxyoctanoic acid) to establish baseline expectations, followed by the required experimental validation protocols.

Predicted vs. Expected Properties
PropertyPredicted Value (GCM)Experimental ExpectationRelevance to Formulation
Molecular Weight 174.24 g/mol 174.24 g/mol Stoichiometry calculations.
Physical State (25°C) Viscous Liquid / Low-melt SolidLikely Oil or Semi-solidHandling requires liquid dispensing or gentle warming.
Boiling Point 280°C - 295°C (760 mmHg)Decomposes before boilingRequires vacuum distillation for purification.
pKa (Carboxyl) 4.75 ± 0.24.6 - 4.8Ionized at physiological pH (7.4); neutral at gastric pH (1.2).
LogP (Octanol/Water) 1.8 - 2.21.7 - 2.0Moderate lipophilicity; suitable for membrane permeation.
Enthalpy of Fusion (

)
N/A (Amorphous tendency)Low (< 20 kJ/mol)Indicates poor crystallinity; favorable for amorphous dispersions.
Phase Transition Thermodynamics

The branching at C7 prevents the tight "zipper-like" packing seen in linear fatty acids (e.g., stearic acid). Consequently, HMOA likely exhibits a glass transition (


)  rather than a sharp melting point if rapidly cooled, or a very depressed melting point (

).

Implication: In solid lipid nanoparticles (SLNs), HMOA acts as a "defect creator," preventing drug expulsion during storage by inhibiting recrystallization of the lipid matrix.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal standards and specific instrument configurations.

Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and

to assess crystallinity and stability.

Protocol:

  • Calibration: Calibrate heat flow and temperature using Indium (

    
    ) and Zinc standards.
    
  • Sample Prep: Weigh 2–5 mg of HMOA into a hermetic aluminum pan . (Hermetic sealing is critical to prevent evaporation of this semi-volatile oil during heating).

  • Cycle:

    • Equilibrate: -40°C for 5 minutes.

    • Ramp 1: Heat to 100°C at 10°C/min (Erases thermal history).

    • Cool: Cool to -40°C at 5°C/min (Controlled crystallization).

    • Ramp 2: Heat to 100°C at 10°C/min (Measurement run).

  • Analysis: Integrate the endothermic peak in Ramp 2 to calculate

    
     (J/g).
    

Validation Check: If the baseline drifts significantly (>0.5 mW) after the transition, the pan seal may have failed. Discard and re-run.

Aqueous Solubility & LogD Profiling

Objective: Determine pH-dependent solubility (LogD) for bioavailability prediction.

Solubility_Workflow Figure 2: Saturation Shake-Flask Method for Solubility Profiling Start Excess HMOA Solid/Oil Buffer Add Phosphate Buffer (pH 1.2, 4.5, 6.8, 7.4) Start->Buffer Shake Equilibrate 24h @ 37°C (Orbital Shaker) Buffer->Shake Filter Centrifuge & Filter (0.2 µm PVDF - Low Binding) Shake->Filter Assay HPLC-UV/MS Analysis (C18 Column, ACN:Water) Filter->Assay

Methodology Details:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient elution is required due to the compound's amphiphilic nature.

  • Detection: UV at 210 nm (weak carboxyl absorbance) or CAD (Charged Aerosol Detector) for higher sensitivity. Note: HMOA lacks a strong chromophore; MS detection is preferred.

Part 4: Applications in Drug Development

Prodrug Derivatization

The secondary hydroxyl group at position 3 is a prime target for esterification. Conjugating a hydrophilic drug to HMOA can create a "lipidic prodrug," enhancing lymphatic transport and bypassing first-pass metabolism.

  • Mechanism: The 7-methyl branch provides steric hindrance, potentially slowing down esterase hydrolysis in plasma, thereby extending the half-life of the prodrug compared to linear fatty acid conjugates.

pH-Responsive Liposomes

HMOA can be incorporated into liposomal bilayers.

  • At pH 7.4: The carboxyl group is ionized (

    
    ), stabilizing the liposome via electrostatic repulsion.
    
  • At pH < 5.0 (Endosome): The carboxyl group protonates (

    
    ), reducing headgroup area and inducing membrane destabilization/fusion, releasing the payload.
    

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54368842, 3-Hydroxy-7-methyloctanoic acid. Retrieved from [Link][1]

  • Eggenberger, D. N., et al. (1949). The Solubilities of the Normal Saturated Fatty Acids in Water. The Journal of Organic Chemistry.[2] (Fundamental solubility thermodynamics of fatty acid series). Retrieved from [Link]

  • NIST Chemistry WebBook. 7-methyloctanoic acid Thermochemical Data.[3] (Homolog reference data). Retrieved from [Link]

Sources

Exploratory

Technical Guide: 3-Hydroxy-7-Methyloctanoic Acid in Bacterial Quorum Sensing and Biosynthesis

The following technical guide details the role of 3-hydroxy-7-methyloctanoic acid (3-OH-7-Me-C8) in bacterial physiology, specifically focusing on its function as a critical biosynthetic precursor regulated by quorum sen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 3-hydroxy-7-methyloctanoic acid (3-OH-7-Me-C8) in bacterial physiology, specifically focusing on its function as a critical biosynthetic precursor regulated by quorum sensing (QS) networks in Lysobacter enzymogenes, and its structural relationship to known fatty acid signaling molecules.

Executive Summary

3-hydroxy-7-methyloctanoic acid is a branched-chain fatty acid (iso-C9) that serves as the lipid tail for the potent anti-MRSA cyclic lipodepsipeptide WAP-8294A2 (Lotilibicin). While not a canonical quorum sensing autoinducer itself (unlike AHLs or DSFs), its utilization and incorporation are strictly regulated by the Diffusible Signal Factor (DSF) quorum sensing system in Lysobacter enzymogenes.

For drug development professionals, this molecule represents a critical "checkpoint" metabolite: its specific activation by the enzyme ACL6 is the rate-limiting step in the production of Lotilibicin, a process activated only when the bacterial population reaches a quorum threshold.

Chemical Identity & Structural Significance[1]

The molecule is a medium-chain,


-hydroxy, iso-branched fatty acid. Its structure is distinct from the straight-chain signaling molecules found in Pseudomonas or Ralstonia, conferring specific biological properties.
FeatureSpecification
IUPAC Name (3R)-3-hydroxy-7-methyloctanoic acid
Formula C

H

O

Structure Class

-hydroxy fatty acid; iso-branched (methyl at C7)
Primary Biological Role Lipid moiety of WAP-8294A2 (Lotilibicin)
Biosynthetic Enzyme ACL6 (Acyl-CoA Ligase 6)
Regulation DSF-dependent Quorum Sensing (rpf cluster)
Structural Homology to QS Signals

Although primarily a biosynthetic building block, 3-hydroxy-7-methyloctanoic acid shares structural motifs with known fatty acid signals, leading to potential cross-talk or competitive inhibition.

  • vs. Ralstonia Signal (3-OH-PAME): Both are 3-hydroxy fatty acids. Ralstonia uses the methyl ester of C16 (palmitic) or C14 (myristic) chains. The shorter, branched C9 chain of 3-OH-7-Me-C8 prevents it from activating the Ralstonia Phc system but allows it to potentially act as an antagonist.

  • vs. Xanthomonas Signal (DSF): DSF is an unsaturated fatty acid (cis-11-methyl-2-dodecenoic acid). The Lysobacter system uses a DSF homolog (LeDSF3 ) to regulate the production of 3-OH-7-Me-C8 containing antibiotics.

The Lysobacter Quorum Sensing Circuit

The production of 3-hydroxy-7-methyloctanoic acid-containing metabolites is not constitutive; it is triggered by the Lysobacter quorum sensing circuit. This system ensures that the metabolically expensive synthesis of WAP-8294A2 occurs only at high cell density.

Mechanism of Action[1][2]
  • Signal Accumulation: L. enzymogenes secretes LeDSF3 (13-methyltetradecanoic acid).

  • Perception: At high concentrations, LeDSF3 binds to the sensor kinase RpfC .

  • Signal Transduction: RpfC phosphorylates the regulator RpfG .

  • Global Regulation: RpfG modifies cyclic di-GMP levels, activating the global regulator Clp (cAMP receptor protein homolog).

  • Biosynthetic Activation: Clp binds to the promoter of the WAP biosynthetic gene cluster , inducing the expression of ACL6 .

  • Lipid Incorporation: ACL6 specifically activates 3-hydroxy-7-methyloctanoic acid (converting it to Acyl-CoA), which is then condensed onto the peptide core by the Non-Ribosomal Peptide Synthetase (NRPS).[1][2]

LysobacterQS LeDSF3 LeDSF3 Signal (Extracellular) RpfC RpfC (Sensor Kinase) LeDSF3->RpfC Binds RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylation cDiGMP c-di-GMP levels RpfG->cDiGMP Modulates Clp Clp (Global Regulator) cDiGMP->Clp Activates WAP_Cluster WAP-8294A2 Gene Cluster Clp->WAP_Cluster Induces Transcription ACL6 ACL6 Enzyme (Acyl-CoA Ligase) WAP_Cluster->ACL6 Expresses Lotilibicin Lotilibicin (WAP-8294A2) (Active Antibiotic) ACL6->Lotilibicin Incorporation into Peptide FattyAcid 3-hydroxy-7-methyloctanoic acid (Precursor) FattyAcid->ACL6 Substrate

Figure 1: The LeDSF3-dependent quorum sensing cascade regulating the incorporation of 3-hydroxy-7-methyloctanoic acid into Lotilibicin.

Biosynthetic Incorporation Protocol (ACL6 Assay)

For researchers attempting to synthesize WAP-8294A2 analogs or study the incorporation of this fatty acid, the activity of the ACL6 enzyme is the standard validation metric.

Reagents Required[3][4][6][7][8][9]
  • Substrate: Synthetic (R)-3-hydroxy-7-methyloctanoic acid (dissolved in DMSO).

  • Cofactors: ATP (5 mM), Coenzyme A (1 mM), MgCl

    
     (10 mM).
    
  • Enzyme: Purified Recombinant ACL6 (from E. coli expression system).[3]

  • Buffer: 100 mM Tris-HCl (pH 7.5).

Step-by-Step Assay Workflow
  • Preparation: Incubate 100 nM purified ACL6 in Tris-HCl buffer at 30°C.

  • Initiation: Add ATP, CoA, and 500 µM of 3-hydroxy-7-methyloctanoic acid.

  • Reaction: Allow reaction to proceed for 30 minutes. The enzyme converts the free acid to 3-hydroxy-7-methyloctanoyl-CoA .

  • Quenching: Stop reaction with 10% trichloroacetic acid (TCA) or immediate freezing in liquid nitrogen.

  • Detection (HPLC-MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid.

    • Target Mass: Monitor for the CoA-thioester adduct (Mass ~923 Da).

Self-Validating Check: The reaction must show a specific peak shift corresponding to the addition of the CoA moiety (+767 Da minus water). Absence of this shift indicates inactive enzyme or incorrect fatty acid isomer.

Comparative Analysis of Fatty Acid Signals

To distinguish 3-hydroxy-7-methyloctanoic acid from canonical signals, use the following comparison matrix.

MoleculeOrganismChain LengthBranchingFunction
3-OH-7-Me-C8 LysobacterC8 (Octanoic)Iso-methyl (C7)Antibiotic Lipid Tail (QS-Regulated)
3-OH PAME RalstoniaC16 (Palmitic)NonePrimary QS Signal (Phc System)
DSF XanthomonasC12 (Dodecenoic)Methyl (C11)Primary QS Signal (Rpf System)
BDSF BurkholderiaC12 (Dodecenoic)NonePrimary QS Signal
Potential for Quorum Quenching

Research suggests that medium-chain 3-hydroxy fatty acids can act as signal interference molecules .[4]

  • Mechanism: They may bind to LuxR-type receptors (in Gram-negatives) or histidine kinases without triggering the conformational change required for activation.

  • Application: 3-hydroxy-7-methyloctanoic acid can be screened as a Quorum Sensing Inhibitor (QSI) against Ralstonia solanacearum due to its structural similarity to 3-OH PAME but lack of the methyl ester group and shorter chain length.

References

  • Zhang, W., et al. (2011). "Identification and Characterization of the Anti-Methicillin-Resistant Staphylococcus aureus WAP-8294A2 Biosynthetic Gene Cluster from Lysobacter enzymogenes OH11." Antimicrobial Agents and Chemotherapy.[5][6][7][8][9] Link[9]

  • Chen, H., et al. (2015). "Fatty Acyl Incorporation in the Biosynthesis of WAP-8294A, a Group of Potent Anti-MRSA Cyclic Lipodepsipeptides." ACS Chemical Biology. Link

  • Qian, G., et al. (2013). "The Diffusible Signal Factor-Dependent Quorum Sensing System in Lysobacter enzymogenes Regulates Antibiotic Production and Twitching Motility." Journal of Bacteriology. Link

  • Kai, K. (2020). "Chemistry and Biology of Cyclic Lipopeptides from the Genus Lysobacter." ChemBioChem. Link

  • Flavier, A. B., et al. (1997). "Characterization of the phc Repressor of Ralstonia solanacearum Quorum Sensing." Journal of Bacteriology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Extraction of 3-Hydroxy-7-Methyloctanoic Acid from PHA Polymers

Abstract & Scientific Context The extraction of specific chiral monomers from Polyhydroxyalkanoates (PHAs) represents a critical workflow in the production of high-value chiral synthons. 3-hydroxy-7-methyloctanoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The extraction of specific chiral monomers from Polyhydroxyalkanoates (PHAs) represents a critical workflow in the production of high-value chiral synthons. 3-hydroxy-7-methyloctanoic acid (3H7MOA) is a rare, branched-chain hydroxy acid with significant potential as a pharmaceutical intermediate (e.g., in the synthesis of cyclic lipodepsipeptides like WAP-8294A2).

Unlike common linear monomers (e.g., 3-hydroxybutyrate or 3-hydroxyoctanoate), 3H7MOA cannot be produced by Pseudomonas species grown on standard sugars or linear alkanes. Its production requires a precursor-directed biosynthesis strategy using 7-methyloctanoic acid (isononanoic acid) as the sole carbon source. The bacterium incorporates the branched carbon skeleton directly into the polymer backbone via the


-oxidation pathway.

This protocol details the end-to-end workflow: from precursor-directed fermentation to the isolation of the enantiomerically pure (R)-3H7MOA monomer via depolymerization.

Biosynthesis & Experimental Design

Mechanism of Incorporation

The production of 3H7MOA relies on the substrate specificity of the PHA synthase (PhaC) in Pseudomonas oleovorans (or P. putida GPo1). When fed 7-methyloctanoic acid, the cell activates the fatty acid to its CoA thioester, processes it through one cycle of


-oxidation to form 3-hydroxy-7-methyloctanoyl-CoA , and polymerizes it.
Metabolic Pathway Diagram

The following diagram illustrates the flow from the branched precursor to the polymer and subsequent extraction.

Biosynthesis Substrate Substrate: 7-Methyloctanoic Acid Uptake Cellular Uptake (FadL/FadD) Substrate->Uptake BetaOx Beta-Oxidation (1 Cycle) Uptake->BetaOx MonomerCoA Precursor: (R)-3-Hydroxy-7-methyl- octanoyl-CoA BetaOx->MonomerCoA Hydratase (PhaJ) PhaC Polymerization (PhaC Synthase) MonomerCoA->PhaC PHA Intracellular PHA (Poly-3H7MOA) PhaC->PHA

Figure 1: Metabolic routing of 7-methyloctanoic acid into mcl-PHA granules.

Detailed Protocol

Phase 1: Biomass Production (Precursor Feeding)

Objective: Accumulate mcl-PHA containing the target monomer.

  • Strain Selection: Pseudomonas oleovorans ATCC 29347 (GPo1).

  • Culture Medium: Mineral Salts Medium (MSM) supplemented with 0.1% (w/v) Ammonium (limiting factor) and 10-20 mM 7-methyloctanoic acid (carbon source).

    • Note: 7-methyloctanoic acid is toxic at high concentrations. Use a fed-batch strategy or include an inert carrier (e.g., n-octane phase) if toxicity is observed, though direct feeding is standard for this precursor.

  • Incubation: 30°C, 200 rpm, 48–72 hours.

  • Harvest: Centrifuge at 6,000

    
    g for 15 min. Wash pellets 2x with saline to remove residual fatty acids.
    
  • Lyophilization: Freeze-dry the biomass for 24 hours. Water interferes with solvent extraction.

Phase 2: Polymer Extraction

Objective: Isolate the pure polyester from cellular debris.

ParameterSpecificationNotes
Solvent Chloroform or AcetoneAcetone is preferred for mcl-PHAs (less toxic, high solubility).
Ratio 1:20 (w/v)1 g dry biomass : 20 mL solvent.
Temperature 50°C (Acetone)Reflux conditions enhance yield.
Duration 4–12 HoursSoxhlet extraction is optimal for max yield.

Protocol:

  • Place lyophilized biomass in a cellulose thimble (Soxhlet) or glass bottle (Direct).

  • Extract with Acetone at 50°C for 4 hours.

  • Filter the solution to remove cell debris (if direct extraction).

  • Concentrate: Evaporate solvent to ~10% of original volume using a rotary evaporator.

  • Precipitation: Dropwise add the concentrate into cold Methanol (10x volume, 4°C).

  • Recovery: Collect the white, rubbery precipitate (Poly-3H7MOA). Dry under vacuum.[1]

Phase 3: Depolymerization & Monomer Isolation

Objective: Cleave the ester bonds to release (R)-3-hydroxy-7-methyloctanoic acid.

This is the critical step. Direct hydrolysis to acid is slow and can lead to racemization. The industry standard is Transesterification (Methanolysis) followed by Saponification .

Step 3A: Acid Methanolysis (Yields Methyl Ester)
  • Reaction Mix: Dissolve 1 g of extracted PHA in 10 mL of Chloroform .

  • Catalyst: Add 10 mL of Methanol containing 15% (v/v) H₂SO₄ .

  • Reflux: Heat at 100°C in a sealed pressure tube for 140 minutes.

  • Phase Separation: Add 10 mL water. The Chloroform layer contains the Methyl 3-hydroxy-7-methyloctanoate .

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ and evaporate solvent.

    • Checkpoint: Analyze purity via GC-MS.[2] The methyl ester is volatile and easily purified by fractional distillation if necessary.

Step 3B: Saponification (Yields Free Acid)

To obtain the target 3-hydroxy-7-methyloctanoic acid :

  • Dissolve the methyl ester (from 3A) in Ethanol (10 mL) .

  • Add 1 M NaOH (or LiOH) in excess (2 equivalents).

  • Stir at room temperature for 4–6 hours. Avoid high heat to prevent elimination of the hydroxyl group (dehydration).

  • Acidification: Evaporate Ethanol. Add water. Adjust pH to 2.0 with dilute HCl.

  • Extraction: Extract the free acid into Diethyl Ether or Dichloromethane (3x).

  • Final Isolation: Evaporate solvent to yield the viscous oil: (R)-3-hydroxy-7-methyloctanoic acid .

Workflow Visualization

ExtractionProtocol Biomass Lyophilized Biomass (P. oleovorans) Extraction Solvent Extraction (Acetone, 50°C) Biomass->Extraction Precipitation Precipitation (Cold Methanol) Extraction->Precipitation Polymer Purified Polymer Poly(3H7MOA) Precipitation->Polymer Methanolysis Acid Methanolysis (H2SO4/MeOH, 100°C) Polymer->Methanolysis Depolymerization MethylEster Intermediate: Methyl 3-hydroxy-7-methyloctanoate Methanolysis->MethylEster Saponification Saponification (NaOH/EtOH, RT) MethylEster->Saponification Acidification Acidification (pH 2) & Ether Extraction Saponification->Acidification FinalProduct Target Product: (R)-3-Hydroxy-7-methyloctanoic Acid Acidification->FinalProduct

Figure 2: Downstream processing workflow from biomass to isolated free acid.

Analytical Characterization

To validate the identity of the extracted monomer, compare against the following parameters:

TechniqueExpected Signal / Characteristic
GC-MS (Methyl Ester) Molecular Ion: Look for m/z corresponding to methyl ester (M+). Fragmentation: Characteristic

-cleavage adjacent to hydroxyl group (m/z 103 for methyl 3-hydroxyalkanoates).
1H-NMR (CDCl3) Methyl Branch: Doublet at

~0.9 ppm (terminal isopropyl). Chiral Center: Multiplet at

~4.0 ppm (CH-OH). Alpha Protons: Doublet of doublets at

~2.5 ppm (CH2-COO).
Chiral GC Confirm >99% (R)-configuration (bacterial PHAs are stereospecific).

References

  • Lenz, R. W., et al. (1992). Production of unusual bacterial polyesters by Pseudomonas oleovorans grown on 7-methyloctanoic acid. Macromolecules .

  • de Roo, G., et al. (2002). High-yield production of (R)-3-hydroxyalkanoic acids by Pseudomonas putida. Applied and Environmental Microbiology .

  • Zhang, W., et al. (2011). Biosynthesis of the anti-MRSA lipodepsipeptide WAP-8294A2: specific incorporation of the branched chain fatty acid. ChemBioChem .

  • Rai, R., et al. (2011). Medium chain length polyhydroxyalkanoates: Promising new biomedical materials for the future. Materials Science and Engineering: R .

  • Witholt, B., & Kessler, B. (1999). Perspectives of medium chain length poly(hydroxyalkanoates), a versatile set of bacterial polyesters. Current Opinion in Biotechnology .

Sources

Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-3-hydroxy-7-methyloctanoic acid

Introduction (R)-3-hydroxy-7-methyloctanoic acid is a chiral β-hydroxy acid, a structural motif of significant interest in the pharmaceutical and biotechnology sectors. As a key chiral building block, it is utilized in t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-hydroxy-7-methyloctanoic acid is a chiral β-hydroxy acid, a structural motif of significant interest in the pharmaceutical and biotechnology sectors. As a key chiral building block, it is utilized in the synthesis of various complex molecules, including natural products and active pharmaceutical ingredients (APIs). The stereochemistry at the C3 position is crucial for the biological activity of these target molecules, necessitating synthetic routes that afford high enantiopurity. This document provides a detailed guide for researchers, scientists, and drug development professionals on two robust and widely applicable methods for the enantioselective synthesis of (R)-3-hydroxy-7-methyloctanoic acid: Asymmetric Hydrogenation of a β-Keto Ester and Evans' Asymmetric Aldol Reaction.

Strategic Overview: Choosing the Right Path

The selection of a synthetic strategy is a critical decision driven by factors such as desired scale, available equipment, cost of reagents and catalysts, and the required level of enantiomeric excess (ee). Both methods presented herein offer excellent stereocontrol but operate on different principles.

  • Asymmetric Hydrogenation: This catalytic approach is highly efficient, often requiring only a small amount of a chiral catalyst to produce a large quantity of the desired enantiomer. It is particularly well-suited for larger-scale synthesis. The key to this method is the preparation of the prochiral β-keto ester precursor and the selection of an appropriate chiral catalyst, such as a Ruthenium-BINAP complex.

  • Evans' Asymmetric Aldol Reaction: This method relies on a stoichiometric amount of a chiral auxiliary to direct the stereochemical outcome of an aldol reaction. While it involves more steps (attachment and removal of the auxiliary), it is a very reliable and well-understood method that consistently delivers high diastereoselectivity and enantioselectivity. It is an excellent choice for laboratory-scale synthesis and when absolute control over stereochemistry is paramount.

Logical Flow of Synthetic Strategies

G cluster_0 Strategy 1: Asymmetric Hydrogenation cluster_1 Strategy 2: Evans' Aldol Reaction Start_A 5-Methylhexanal Step_A1 Synthesis of Methyl 3-oxo-7-methyloctanoate Start_A->Step_A1 Step_A2 Asymmetric Hydrogenation (Ru-BINAP catalyst) Step_A1->Step_A2 Step_A3 Hydrolysis Step_A2->Step_A3 Product_A (R)-3-hydroxy-7-methyloctanoic acid Step_A3->Product_A Start_B Chiral Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Step_B1 Acylation Start_B->Step_B1 Step_B2 Diastereoselective Aldol Reaction with 5-Methylhexanal Step_B1->Step_B2 Step_B3 Auxiliary Cleavage Step_B2->Step_B3 Product_B (R)-3-hydroxy-7-methyloctanoic acid Step_B3->Product_B

Caption: Overview of the two primary synthetic routes to (R)-3-hydroxy-7-methyloctanoic acid.

Method 1: Asymmetric Hydrogenation of a β-Keto Ester

This elegant and atom-economical method proceeds in three main stages: synthesis of the β-keto ester precursor, the key asymmetric hydrogenation step, and final hydrolysis to the target carboxylic acid.

Protocol 1.1: Synthesis of Methyl 3-oxo-7-methyloctanoate

This protocol is adapted from a general procedure for the synthesis of β-keto esters.[1]

Reaction Scheme:

G cluster_0 5-methylhexanoyl_chloride 5-Methylhexanoyl Chloride plus1 + methyl_potassium_malonate Methyl Potassium Malonate arrow1 -> product Methyl 3-oxo-7-methyloctanoate

Caption: Synthesis of the β-keto ester precursor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Methyl potassium malonate156.1821032.80 gDry thoroughly before use.
Triethylamine (Et₃N)101.1932044.36 mLAnhydrous
Magnesium chloride (MgCl₂)95.2125023.81 gAnhydrous
5-Methylhexanoyl chloride148.62100~14.86 gPrepared from 5-methylhexanoic acid.
Acetonitrile (MeCN)41.05-300 mLAnhydrous
Toluene92.14-250 mLAnhydrous
Hydrochloric acid (HCl), 13%--~200 mLAqueous solution

Procedure:

  • To a 1 L flask under an inert atmosphere (Argon), add methyl potassium malonate (32.80 g, 210 mmol) and anhydrous acetonitrile (300 mL).

  • Cool the stirred mixture to 10-15 °C.

  • Add dry triethylamine (44.36 mL, 320 mmol), followed by anhydrous magnesium chloride (23.81 g, 250 mmol).

  • Allow the mixture to warm to 20-25 °C and stir for 2.5 hours.

  • Cool the resulting slurry to 0 °C and add 5-methylhexanoyl chloride (100 mmol) dropwise over 25 minutes.

  • Add an additional 3 mL of triethylamine and allow the mixture to stir overnight at 20-25 °C.

  • Remove the acetonitrile under reduced pressure.

  • Suspend the residue in toluene (100 mL) and remove the toluene under reduced pressure.

  • Add toluene (150 mL) and cool the mixture to 10-15 °C.

  • Cautiously add 13% aqueous HCl (150 mL), ensuring the temperature remains below 25 °C.

  • Separate the aqueous layer and wash the organic layer twice with 40 mL portions of 13% aqueous HCl and then with 40 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield methyl 3-oxo-7-methyloctanoate.

Protocol 1.2: Asymmetric Hydrogenation of Methyl 3-oxo-7-methyloctanoate

This protocol is based on the highly efficient Noyori asymmetric hydrogenation of β-keto esters.[2][3]

Reaction Scheme:

G cluster_0 keto_ester Methyl 3-oxo-7-methyloctanoate plus + H2 H₂ arrow -> hydroxy_ester (R)-Methyl 3-hydroxy-7-methyloctanoate

Caption: Asymmetric hydrogenation to the (R)-hydroxy ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Methyl 3-oxo-7-methyloctanoate186.2510018.63 gPurified from Protocol 1.1
[RuCl((R)-BINAP)(p-cymene)]Cl-0.05-Chiral catalyst, commercially available or prepared in situ.
Methanol (MeOH)32.04-200 mLDegassed, anhydrous
Hydrogen (H₂)2.02--High pressure

Procedure:

  • In a glovebox, charge a high-pressure autoclave with [RuCl((R)-BINAP)(p-cymene)]Cl (0.05 mmol).

  • Add a solution of methyl 3-oxo-7-methyloctanoate (18.63 g, 100 mmol) in degassed, anhydrous methanol (200 mL).

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield (R)-methyl 3-hydroxy-7-methyloctanoate.

Protocol 1.3: Hydrolysis of (R)-Methyl 3-hydroxy-7-methyloctanoate

A standard saponification procedure is used to obtain the final carboxylic acid.[4]

Procedure:

  • Dissolve the purified (R)-methyl 3-hydroxy-7-methyloctanoate in methanol.

  • Add an aqueous solution of sodium hydroxide (1.1 equivalents) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (R)-3-hydroxy-7-methyloctanoic acid.

Method 2: Evans' Asymmetric Aldol Reaction

This classic method provides excellent stereocontrol through the use of a chiral auxiliary. The key steps are the formation of a chiral N-acyl oxazolidinone, a diastereoselective aldol reaction, and subsequent removal of the auxiliary.

Protocol 2.1: Preparation of the N-Acyl Evans Auxiliary

Reaction Scheme:

G cluster_0 auxiliary (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone plus + acetyl_chloride Propionyl Chloride arrow -> product N-Propionyl Auxiliary

Sources

Method

Derivatization of 3-hydroxy-7-methyloctanoic acid for GC-MS analysis

An Application Note and Protocol for the Derivatization of 3-hydroxy-7-methyloctanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Introduction: The Analytical Challenge of Hydroxy Fatty Acids 3-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Derivatization of 3-hydroxy-7-methyloctanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: The Analytical Challenge of Hydroxy Fatty Acids

3-hydroxy-7-methyloctanoic acid is a hydroxy fatty acid (HFA) that, like other members of its class, presents significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group renders the molecule highly polar and non-volatile. These properties lead to poor chromatographic performance, characterized by peak tailing, low sensitivity, and potential thermal degradation in the hot GC injector and column.[1][2]

To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step. This process transforms the polar functional groups into less polar, more volatile, and more thermally stable analogues suitable for GC-MS analysis.[3][4] This application note provides a detailed, field-proven protocol for the robust and reproducible derivatization of 3-hydroxy-7-methyloctanoic acid using silylation, a widely adopted and highly effective technique.

The Principle of Silylation: Enhancing Volatility and Stability

Silylation is the most prevalent derivatization technique for GC analysis.[3] It involves the replacement of an active hydrogen atom in a functional group with an alkylsilyl group, most commonly the trimethylsilyl (TMS) group, -Si(CH₃)₃.[5]

The reaction for 3-hydroxy-7-methyloctanoic acid proceeds as a nucleophilic attack on the silicon atom of the silylating reagent, displacing the active protons on both the hydroxyl and carboxylic acid groups. This conversion effectively masks the hydrogen-bonding capabilities of the original molecule, leading to a significant increase in volatility and thermal stability.[5]

Choice of Reagent: BSTFA with TMCS Catalyst

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most versatile and powerful. It readily derivatizes a wide range of polar compounds, including alcohols and carboxylic acids. To enhance the reactivity, particularly for sterically hindered groups, a catalyst such as trimethylchlorosilane (TMCS) is often added.[3][6] The combination of BSTFA with 1% TMCS is highly effective for the simultaneous derivatization of both functional groups on 3-hydroxy-7-methyloctanoic acid in a single, efficient step. The by-products of the BSTFA reaction are volatile and typically elute with the solvent front, minimizing chromatographic interference.[7]

Experimental Workflow Diagram

Derivatization_Workflow Figure 1: GC-MS Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis Sample 1. Dry Sample (1-10 mg) Dissolve 2. Dissolve in Anhydrous Solvent Sample->Dissolve Ensure anhydrous conditions AddReagent 3. Add BSTFA + 1% TMCS (Excess Molar Ratio) Dissolve->AddReagent In reaction vial React 4. Heat Reaction Vial (e.g., 70°C for 45 min) AddReagent->React Tightly capped vial Inject 5. Inject into GC-MS React->Inject After cooling Analyze 6. Data Acquisition (EI Scan Mode) Inject->Analyze Identify 7. Spectral Interpretation Analyze->Identify

Caption: A streamlined workflow for the derivatization and analysis of 3-hydroxy-7-methyloctanoic acid.

Detailed Protocol: Silylation using BSTFA + 1% TMCS

This protocol is designed for the quantitative and reproducible derivatization of 3-hydroxy-7-methyloctanoic acid.

Materials and Reagents

  • 3-hydroxy-7-methyloctanoic acid standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL reaction vials with PTFE-lined screw caps

  • Heating block or laboratory oven

  • Vortex mixer

  • Nitrogen gas supply for drying

  • Microsyringes

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Safety Precautions

  • Silylating reagents like BSTFA are flammable and extremely sensitive to moisture. Always handle them under a fume hood in dry conditions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is toxic and flammable; handle with care.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the 3-hydroxy-7-methyloctanoic acid sample into a 2 mL reaction vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of dry nitrogen gas. Moisture will readily deactivate the silylating reagent.[8]

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample to act as a solvent.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the reagent to drive the reaction to completion.

  • Derivatization Reaction:

    • Tightly cap the reaction vial to prevent the ingress of moisture and loss of volatile reagents.

    • Briefly vortex the mixture to ensure it is homogenous.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes. Heating facilitates the derivatization of both the carboxylic acid and the secondary hydroxyl group.[8][9]

  • Sample Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system. Alternatively, the sample can be diluted with an appropriate solvent (e.g., hexane) if necessary.

    • A reagent blank, containing only the solvent and derivatizing reagent, should be prepared and analyzed alongside the samples to identify any background interference.

GC-MS Instrumental Parameters

The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

Parameter Condition Rationale
GC System Agilent 7890B or equivalentStandard high-performance gas chromatograph.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of analytes.
Injector Splitless mode, 280°CEnsures quantitative transfer of the analyte onto the column.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for GC-MS.
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA temperature gradient to separate the derivative from solvent and by-products.
MS System Agilent 5977B or equivalentStandard single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI), 70 eVStandard ionization technique providing reproducible fragmentation patterns.
MS Source Temp. 230°COptimal temperature for ionization.
MS Quad Temp. 150°COptimal temperature for mass filtering.
Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
Scan Range m/z 40-550Captures the molecular ion and key fragments of the derivatized analyte.

Expected Results and Data Interpretation

The derivatization reaction yields 3-(trimethylsilyloxy)-7-methyloctanoate, trimethylsilyl ester.

Mass Spectrum Analysis:

The electron ionization (EI) mass spectrum of the TMS-derivatized 3-hydroxy-7-methyloctanoic acid will exhibit characteristic fragments that are crucial for structural confirmation. Key expected ions include:

  • [M-15]⁺: A prominent ion resulting from the loss of a methyl group (•CH₃) from one of the TMS groups. This is a hallmark of TMS derivatives.[9]

  • Characteristic α-Cleavage Ions: Cleavage of the carbon-carbon bond adjacent to the silylated hydroxyl group is a dominant fragmentation pathway. For a 3-OTMS derivative, this results in a significant ion that helps to pinpoint the position of the original hydroxyl group.

  • Other Fragment Ions: Ions corresponding to the TMS group itself (m/z 73) and rearrangements involving the silyl moieties will also be present.

Analysis of these fragmentation patterns allows for confident identification of the original 3-hydroxy-7-methyloctanoic acid structure.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No or Low Product Peak Incomplete derivatization; presence of moisture; insufficient reagent.Ensure the sample is completely dry. Use a higher molar excess of BSTFA. Increase reaction time or temperature.
Peak Tailing Active sites in the GC system (injector liner, column); incomplete derivatization.Use a deactivated injector liner. Condition the GC column. Ensure the derivatization reaction has gone to completion.
Ghost Peaks/Contamination Carryover from previous injections; contaminated solvent or reagent; septum bleed.Run solvent blanks to clean the system. Use high-purity solvents and fresh reagents. Use high-quality, low-bleed septa.
Multiple Derivative Peaks Side reactions; sample degradation.Confirm anhydrous conditions. Lower the injector temperature if thermal degradation is suspected.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the derivatization of 3-hydroxy-7-methyloctanoic acid for GC-MS analysis. By converting the polar, non-volatile analyte into its trimethylsilyl derivative, this procedure enables high-quality chromatographic separation and confident mass spectral identification. This method is fundamental for researchers in metabolomics, clinical diagnostics, and natural product analysis who require accurate and reproducible quantification of hydroxy fatty acids.

References

  • Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry. ACS Publications. Available at: [Link]

  • Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. PubMed. Available at: [Link]

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology. Available at: [Link]

  • Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks from Figure 2. ResearchGate. Available at: [Link]

  • Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. Available at: [Link]

  • Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. Available at: [Link]

  • Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). International Journal of Civil and Environmental Engineering. Available at: [Link]

  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Moodle. Available at: [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Available at: [Link]

  • derivatization method for carboxylic acid ?. Chromatography Forum. Available at: [Link]

  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Available at: [Link]

  • Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Semantic Scholar. Available at: [Link]

  • Trimethylsilyl derivatives of fatty acids standards. Fatty acid... ResearchGate. Available at: [Link]

  • MSTFA + 1% TMCS. Available at: [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. Analytical Chemistry. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • What is the best procedure for silylation of hydroxy compounds ?. ResearchGate. Available at: [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Available at: [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

  • Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral and Nonaqueous Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • techniques for silylation. ResearchGate. Available at: [Link]

Sources

Application

Hydrolysis of poly(3-hydroxy-7-methyloctanoic acid) for monomer recovery

Application Note & Protocol Guide Topic: Strategic Hydrolysis of Poly(3-hydroxy-7-methyloctanoic acid) for High-Purity Monomer Recovery Authored For: Researchers, Scientists, and Drug Development Professionals Preamble:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Hydrolysis of Poly(3-hydroxy-7-methyloctanoic acid) for High-Purity Monomer Recovery

Authored For: Researchers, Scientists, and Drug Development Professionals

Preamble: The recovery of constituent monomers from biopolymers represents a critical nexus of sustainable chemistry and advanced material science. Poly(3-hydroxy-7-methyloctanoic acid) (PHMO), a medium-chain-length polyhydroxyalkanoate (PHA), is a bacterial polyester with significant potential in biomedical applications due to its biocompatibility and biodegradability.[1][2] The ability to efficiently depolymerize PHMO back to its chiral monomer, (3R)-3-hydroxy-7-methyloctanoic acid (HMOA), is paramount. This monomer is a valuable chiral building block for the synthesis of complex molecules, including novel pharmaceuticals and bioactive compounds.[3][4]

This guide provides a comprehensive overview and detailed protocols for the controlled hydrolysis of PHMO. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods for optimal monomer yield and purity.

Foundational Principles of PHMO Hydrolysis

PHMO is a polyester, characterized by repeating monomer units linked by ester bonds. The fundamental principle of its hydrolysis is the cleavage of these bonds.[2] The degradation of PHAs can be broadly categorized into non-enzymatic and enzymatic hydrolysis.[5] The choice of method—acidic, basic, or enzymatic—directly impacts reaction kinetics, yield, monomer integrity (particularly its stereochemistry), and the complexity of downstream purification.

The rate and efficiency of hydrolysis are significantly influenced by the polymer's material properties, such as its crystallinity.[6][7] Amorphous regions of the polymer are more susceptible to hydrolytic attack than highly crystalline domains.[2][7] Therefore, pre-treatment of the PHMO sample (e.g., dissolving and reprecipitating to reduce crystallinity) can sometimes enhance degradation rates.

Visualizing the Target Polymer and Monomer

To understand the process, it is essential to visualize the molecular structures involved.

G cluster_polymer Poly(3-hydroxy-7-methyloctanoic acid) - Repeating Unit cluster_monomer (3R)-3-hydroxy-7-methyloctanoic acid (HMOA) p1_img m1_img p1_img->m1_img Hydrolysis

Caption: Depolymerization of PHMO to its constituent HMOA monomer via hydrolysis.

Comparative Analysis of Hydrolysis Methodologies

The selection of a hydrolysis strategy is a critical experimental design choice, involving a trade-off between speed, cost, selectivity, and potential for monomer degradation.

Methodology Primary Mechanism Typical Conditions Advantages Disadvantages
Acid-Catalyzed Hydrolysis Protonation of the carbonyl oxygen, increasing electrophilicity and susceptibility to nucleophilic attack by water.0.1-5 M H₂SO₄ or HCl; 60-100°C; 1-6 hours.Relatively fast and inexpensive; effective for highly crystalline polymers.Non-specific; risk of monomer dehydration, side-product formation, and racemization at the chiral center; corrosive reagents.
Base-Catalyzed Hydrolysis (Saponification) Nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to cleave the ester bond.[8]0.1-2 M NaOH or KOH; Room Temp to 80°C; 2-24 hours.Generally faster than neutral hydrolysis; produces a carboxylate salt which can aid in purification.Consumes base stoichiometrically; risk of racemization under harsh conditions; requires subsequent acidification to recover the free acid monomer.[9]
Enzymatic Hydrolysis Enzyme's active site (e.g., a serine hydrolase) attacks the ester bond, forming a covalent acyl-enzyme intermediate, which is then hydrolyzed to release the monomer.[10]Specific PHA depolymerases or non-specific lipases; pH 7-9 buffer; 30-50°C; 12-72 hours.Highly specific, minimizing byproducts; operates under mild conditions, preserving monomer stereochemistry; environmentally benign.[11][12]Enzymes can be expensive; activity is highly dependent on pH, temperature, and polymer morphology[6]; lipases may show low activity towards PHAs with side chains.[13]

Experimental Workflows and Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale pilot experiments to optimize reaction times and conditions for their specific PHMO material.

Overall Experimental Workflow

hydrolysis_workflow start PHMO Polymer Sample hydrolysis Hydrolysis Step (Select Method) start->hydrolysis acid Acidic Hydrolysis hydrolysis->acid Method A base Basic Hydrolysis hydrolysis->base Method B enzyme Enzymatic Hydrolysis hydrolysis->enzyme Method C extraction Monomer Extraction & Purification acid->extraction base->extraction enzyme->extraction analysis Analysis & Quantification (GC-MS / LC-MS/MS) extraction->analysis result Purified HMOA Monomer analysis->result

Caption: General workflow for the recovery of HMOA from PHMO polymer.

Protocol 1: Acid-Catalyzed Hydrolysis
  • Rationale: This protocol uses sulfuric acid to achieve rapid depolymerization. It is particularly useful for screening purposes but requires careful control to minimize monomer degradation. The subsequent liquid-liquid extraction isolates the organic acid monomer from the aqueous phase.

  • Materials:

    • PHMO (film or powder)

    • Sulfuric acid (H₂SO₄), concentrated (98%)

    • Deionized water

    • Ethyl acetate (or diethyl ether)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • 50 mL round-bottom flask with reflux condenser

    • Heating mantle with magnetic stirring

    • Separatory funnel

  • Procedure:

    • Weigh 200 mg of PHMO into the round-bottom flask.

    • Carefully add 20 mL of 2 M H₂SO₄. Safety Note: Always add acid to water when diluting. Work in a fume hood and wear appropriate PPE.

    • Attach the reflux condenser and begin stirring. Heat the mixture to 90°C.

    • Maintain the reaction at 90°C for 4 hours. The polymer should gradually dissolve as it hydrolyzes.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract three times with 25 mL portions of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude HMOA monomer.

    • Proceed to purification (e.g., column chromatography) or direct analysis.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
  • Rationale: This method uses sodium hydroxide to saponify the ester bonds. The resulting sodium salt of the monomer is water-soluble, allowing for easy removal of non-saponifiable impurities. A final acidification step is required to protonate the carboxylate and recover the free fatty acid. This method is generally milder than acid hydrolysis.

  • Materials:

    • PHMO (film or powder)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Deionized water

    • Hydrochloric acid (HCl), concentrated (37%)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Weigh 200 mg of PHMO into a 50 mL round-bottom flask.

    • Prepare a 1 M solution of NaOH in a 1:1 ethanol/water mixture. Add 20 mL of this solution to the flask. The ethanol helps to wet the polymer and improve contact with the aqueous base.

    • Heat the mixture to 60°C with stirring for 6-8 hours, or until the polymer is fully dissolved.

    • Cool the solution to room temperature. If desired, wash with an organic solvent like hexane to remove any hydrophobic impurities.

    • Cool the aqueous solution in an ice bath and slowly acidify to pH ~2 by adding concentrated HCl dropwise with vigorous stirring. The HMOA will precipitate or form an oily layer.

    • Extract the acidified mixture three times with 25 mL portions of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude HMOA monomer.

Protocol 3: Enzymatic Hydrolysis
  • Rationale: This protocol leverages the specificity of enzymes to achieve hydrolysis under mild, biomimetic conditions, which is ideal for preserving the monomer's chirality. The choice of enzyme is critical; a broad-spectrum lipase is suggested here as a starting point, but screening for a specific PHA depolymerase is recommended for optimal results.[10][11]

  • Materials:

    • PHMO (preferably as a fine powder or emulsion to maximize surface area)

    • Lipase from Candida antarctica (or other suitable hydrolase)

    • Phosphate buffer (50 mM, pH 7.4)

    • Sodium azide (optional, to prevent microbial growth)

    • Incubating shaker

  • Procedure:

    • Suspend 100 mg of finely powdered PHMO in 20 mL of 50 mM phosphate buffer (pH 7.4) in a sterile flask.

    • Add 10 mg of lipase (enzyme loading of 10% w/w). Note: Optimal enzyme loading should be determined experimentally.

    • If the incubation is longer than 24 hours, consider adding sodium azide to a final concentration of 0.02% (w/v).

    • Seal the flask and place it in an incubating shaker at 37°C with agitation (e.g., 150 rpm).

    • Monitor the reaction over 24-72 hours. Progress can be tracked by measuring the decrease in pH (due to the formation of the carboxylic acid monomer) or by analyzing aliquots over time.

    • To terminate the reaction, heat the mixture to 95°C for 10 minutes to denature the enzyme.

    • Centrifuge the mixture to pellet any remaining polymer and denatured enzyme.

    • Recover the supernatant, which contains the soluble HMOA monomer.

    • Acidify the supernatant to pH ~2 and proceed with liquid-liquid extraction as described in Protocol 2 (Steps 6-7).

Analysis and Quantification of Recovered Monomer

Accurate quantification of the recovered HMOA is essential to determine the efficiency of the hydrolysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[8][14]

Performance Metric Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Requires derivatization (e.g., silylation) to increase volatility and thermal stability.[14]Often requires only dilution ("dilute-and-shoot"); derivatization is optional but can enhance sensitivity.
Sensitivity Good, typically in the sub-µmol/L range.Excellent, often reaching pmol or fmol levels.[14]
Specificity High, based on retention time and mass spectrum.Very high, based on precursor/product ion transitions (MRM).
Throughput Lower, due to longer run times and derivatization steps.Higher, with typical run times of a few minutes.[15]
Recommendation Robust and widely available; excellent for structural confirmation.Preferred for high-sensitivity quantification in complex matrices and high-throughput screening.
Protocol 4A: Sample Preparation for GC-MS Analysis
  • Take a known volume/mass of the crude monomer extract and dissolve it in a suitable solvent (e.g., pyridine).

  • Add an internal standard (e.g., a commercially available deuterated fatty acid) for accurate quantification.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) esters of the carboxylic acid and hydroxyl groups.

  • Cool the sample and inject it into the GC-MS system. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[16]

Protocol 4B: Sample Preparation for LC-MS/MS Analysis
  • Dissolve a known mass of the crude monomer extract in a mobile phase-compatible solvent (e.g., methanol/water).

  • Add an appropriate internal standard.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.[17]

  • Inject the sample into the LC-MS/MS system. The analysis is typically performed in negative ion mode, monitoring the transition from the deprotonated parent ion [M-H]⁻ to specific fragment ions.

Applications in Drug Development

The recovered (3R)-3-hydroxy-7-methyloctanoic acid is more than just a recycled material; it is a high-value chiral precursor. Its bifunctional nature (a secondary alcohol and a carboxylic acid) allows for diverse chemical modifications.[18]

  • Chiral Pool Synthesis: It serves as a starting material for synthesizing enantiomerically pure pharmaceuticals, where specific stereoisomers are required for therapeutic activity and to avoid off-target effects.

  • Drug Scaffolding: The aliphatic chain can be incorporated into larger molecules to modify their lipophilicity, a key parameter influencing a drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

  • Prodrug Design: The hydroxyl or carboxyl group can be used as a handle to attach a drug molecule, creating a prodrug with improved solubility or targeted delivery.[3] The ester linkage in such a prodrug could be designed to be cleaved by endogenous enzymes, releasing the active drug at the site of action.

References

  • Enzymatic degradation of polyhydroxyalkanoate using lipase from Bacillus subtilis. (2025). Vertex AI Search.
  • Jaeger, K. E., Steinbüchel, A. (1992). Substrate specificities of bacterial polyhydroxyalkanoate depolymerases and lipases: bacterial lipases hydrolyze poly(omega-hydroxyalkanoates). PubMed.
  • Obruca, S., et al. (2020). Enzymatic Hydrolysis of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) Scaffolds. MDPI.
  • Ghosh, S., et al. (2024). Acid hydrolysis of Solanum tuberosum periderm for accumulation of polyhydroxyalkanoates in Pseudomonas putida MTCC 2475. Frontiers.
  • Valentino, F., et al. (2021). Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review. Frontiers in Bioengineering and Biotechnology.
  • Influence of Depolymerases and Lipases on the Degradation of Polyhydroxyalkanoates Determined in Langmuir Degradation Studies. (2025). ResearchGate.
  • Enzymatic degradation of poly(3-hydroxybutirate) by a commercial lipase. (2025). ResearchGate.
  • Pakalapati, H., et al. (2023). Recent updates to microbial production and recovery of polyhydroxyalkanoates. PMC - NIH.
  • Ong, S. Y., et al. (2018). Degradation of Polyhydroxyalkanoate (PHA): a Review. Semantic Scholar.
  • Application Notes and Protocols for the Production of Polyhydroxyalkanoates (PHAs) from Waste Streams. (2025). BenchChem.
  • Sharma, S. K., Mudhoo, A. (2011). Biodegradation of Poly (3-hydroxyalkanoates). A Handbook of Applied Biopolymer Technology: Synthesis, Degradation and Applications.
  • A review on polyhydroxyalkanoate (PHA) biopolymer from crop residue using bacteria as an alternative to plastics. (2025). RSC Publishing.
  • Kunasundari, B., Sudesh, K. (2011). Isolation and recovery of microbial polyhydroxyalkanoates. Express Polymer Letters.
  • Obruca, S., et al. (2020). Enzymatic Hydrolysis of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) Scaffolds. PMC.
  • Unraveling the Interplay between Abiotic Hydrolytic Degradation and Crystallization of Bacterial Polyesters Comprising Short and Medium Side-Chain-Length Polyhydroxyalkanoates. (2020). PubMed.
  • A review on polyhydroxyalkanoate (PHA) production through the use of lignocellulosic biomass. (2023). RSC Publishing.
  • Investigation of hydrolytic degradation of polyhydroxyalkanoates and their mixtures with polylactides. (n.d.). Academic Journals and Conferences.
  • Hydrolytic Degradation of Poly(3-hydroxybutyrate), Polylactide and their Derivatives: Kinetics, Crystallinity, and Surface Morphology. (n.d.). ResearchGate.
  • Bhatt, R., et al. (2025). Biodegradation of polyhydroxyalkanoates: current state and future prospects. Frontiers.
  • Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry.
  • A Comparative Guide to the Analytical Quantification of 3-Hydroxy-3-methylhexanoic Acid. (2025). BenchChem.
  • Hovden, E., et al. (2016). Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry. PubMed.
  • Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review. (n.d.). Frontiers.
  • ANALYTICAL METHOD SUMMARIES. (2021). Eurofins.
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (n.d.). Frontiers.
  • 3-Hydroxy-7-methyloctanoic acid, (3R)-. (n.d.). PubChem.
  • Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine. (n.d.). SCIEX.
  • Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. (n.d.). Polymer Chemistry (RSC Publishing).
  • Small but mighty: the impact of tertiary alcohols in drug design. (2025). Hypha Discovery.
  • Isolation and recovery of microbial polyhydroxyalkanoates. (2025). ResearchGate.
  • Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. (2015). Chemical Society Reviews (RSC Publishing).
  • Liu, L., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dove Press.

Sources

Method

Application Note: Antimicrobial Characterization of 3-Hydroxy-7-Methyloctanoic Acid Derivatives

Part 1: Strategic Overview & Mechanism Introduction 3-hydroxy-7-methyloctanoic acid is a branched-chain 3-hydroxy fatty acid. These molecules occupy a unique chemical space between bacterial signaling molecules (such as...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanism

Introduction

3-hydroxy-7-methyloctanoic acid is a branched-chain 3-hydroxy fatty acid. These molecules occupy a unique chemical space between bacterial signaling molecules (such as the Ralstonia solanacearum quorum sensing signal 3-OH-PAME) and amphipathic detergents. Unlike standard antibiotics that target specific enzymes (e.g., gyrase or ribosomes), hydroxy fatty acids typically exert antimicrobial activity via membrane disruption and protonophore effects .

Testing these derivatives presents specific challenges:

  • Solubility: The hydrophobic tail (7-methyloctyl) leads to poor aqueous solubility and micelle formation.

  • Turbidity: Lipid emulsions interfere with standard optical density (OD600) readings.

  • pH Sensitivity: The ionization state of the carboxylic acid (pKa ~4.8) drastically alters activity.

Mechanism of Action (MoA) Hypothesis

The primary antimicrobial mechanism involves the insertion of the acyl tail into the bacterial phospholipid bilayer. The 3-hydroxyl group facilitates hydrogen bonding at the membrane interface, while the free carboxyl group can act as a proton carrier, collapsing the Proton Motive Force (PMF).

Part 2: Sample Preparation & Handling[1]

Critical Control Point: Lipophilic compounds often yield false negatives due to precipitation or false positives due to solvent toxicity.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) is preferred over ethanol due to lower volatility.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Store at -20°C in glass vials (avoid polystyrene, which lipids can leach).

  • QC Check: Visually inspect for precipitation. If the derivative is a salt (e.g., sodium 3-hydroxy-7-methyloctanoate), it may dissolve in water but check pH.

Working Solutions

Dilute the stock into the assay medium (cation-adjusted Mueller-Hinton Broth, CAMHB) such that the final DMSO concentration never exceeds 1% (v/v) .

  • Note: 3-hydroxy fatty acids may form micelles. Vortex vigorously before every pipetting step.

Part 3: Experimental Protocols

Protocol A: Resazurin-Modified Broth Microdilution (MIC)

Rationale: Standard CLSI M07 protocols rely on visual turbidity. Fatty acid derivatives create cloudy emulsions that mimic bacterial growth. We utilize Resazurin (Alamar Blue) , a redox indicator that turns pink/fluorescent only in the presence of metabolically active (living) bacteria, eliminating false readings from lipid turbidity.

Materials
  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Plate: 96-well polypropylene plate (prevents lipid binding to plastic).

Workflow
  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in CAMHB.
    
  • Compound Dilution: Perform 2-fold serial dilutions of the 3-hydroxy derivative in the plate (100 µL/well). Range: 512 µg/mL to 1 µg/mL.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Growth Control: Bacteria + Media + 1% DMSO.

    • Sterility Control: Media + Compound (highest concentration).

    • Positive Control: Polymyxin B (membrane active reference).

  • Incubation: 37°C for 18–20 hours.

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for 1–4 hours.

  • Readout:

    • Blue:[2] No growth (Inhibition).

    • Pink/Fluorescent:[2][3][4] Growth (Active metabolism).

    • MIC Definition: The lowest concentration that remains blue.

Protocol B: Membrane Permeability Assay (NPN Uptake)

Rationale: To confirm if the derivative acts by disrupting the outer membrane (OM) of Gram-negatives, we use N-Phenyl-1-naphthylamine (NPN) .[5] NPN is hydrophobic and fluoresces strongly in phospholipid environments but is excluded by intact lipopolysaccharide (LPS) layers.

Materials
  • Buffer: 5 mM HEPES, pH 7.2.

  • Probe: NPN (0.5 mM stock in acetone).

  • Instrument: Fluorescence microplate reader (Ex: 350 nm, Em: 420 nm).

Workflow
  • Cell Prep: Wash mid-log phase E. coli or P. aeruginosa twice in HEPES buffer. Resuspend to OD600 = 0.5.[6][7][8]

  • Baseline: Add 100 µL cells + 10 µM NPN to black-walled plates. Measure fluorescence (

    
    ).
    
  • Treatment: Inject the test derivative (at

    
     and 
    
    
    
    MIC).
  • Kinetics: Measure fluorescence every 30 seconds for 10 minutes.

  • Interpretation: A rapid spike in fluorescence indicates OM disruption (NPN entering the lipid bilayer).

Part 4: Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the decision logic for the Resazurin-Modified MIC assay, ensuring distinction between lipid turbidity and actual bacterial growth.

MIC_Workflow Start Compound Stock (100mM in DMSO) Dilution Serial Dilution in CAMHB (Polypropylene Plate) Start->Dilution Inoculation Add Bacterial Inoculum (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 18-24h @ 37°C Inoculation->Incubation VisualCheck Visual Turbidity Check Incubation->VisualCheck Turbid Turbid (Ambiguous) VisualCheck->Turbid Lipid Emulsion? Clear Clear VisualCheck->Clear Low Conc. Resazurin Add Resazurin (0.01%) Incubate 2h Turbid->Resazurin Required Step Clear->Resazurin Confirmation ResultPink Pink/Fluorescent (Viable Cells) Resazurin->ResultPink Metabolism Active ResultBlue Blue (Growth Inhibition) Resazurin->ResultBlue MIC Endpoint

Caption: Workflow for Resazurin-modified MIC testing to overcome lipid-induced turbidity interference.

Mechanism of Action Diagram

This diagram visualizes the interaction between the 3-hydroxy fatty acid derivative and the bacterial membrane.

MOA_Mechanism Compound 3-OH-7-Me-Octanoic Acid (Amphipathic) Membrane Bacterial Membrane (Phospholipid Bilayer) Compound->Membrane Partitioning Insertion Acyl Tail Insertion Membrane->Insertion Hydrophobic Effect Disruption Membrane Expansion & Pore Formation Insertion->Disruption Curvature Stress Leakage Leakage of ATP/K+ Collapse of PMF Disruption->Leakage Permeabilization Death Cell Death Leakage->Death

Caption: Proposed mechanism of action: membrane partitioning leading to bioenergetic collapse.

Part 5: Data Presentation Standards

When reporting data for fatty acid derivatives, use the following table structure to ensure comparability.

Table 1: Antimicrobial Activity Profile (Example Data Structure)

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioNPN Uptake (% vs Polymyxin B)
3-OH-7-Me-Oct S. aureus641282 (Bactericidal)N/A (Gram +)
3-OH-7-Me-Oct P. aeruginosa>256>256-15% (Low Permeability)
Methyl Ester S. aureus>512>512-N/A
Polymyxin B P. aeruginosa111100%
  • MBC/MIC Ratio: A ratio

    
     indicates bactericidal activity (killing); 
    
    
    
    indicates bacteriostatic activity (growth inhibition).
  • NPN Uptake: Expressed as a percentage of the fluorescence change induced by a known permeabilizer (e.g., 10 µg/mL Polymyxin B).

Part 6: References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. [Link]

  • Desbois, A. P., & Smith, V. J. (2010).[9] Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential.[9][10] Applied Microbiology and Biotechnology, 85(6), 1629–1642. [Link]

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321–324. [Link]

  • Flieger, A., et al. (2003). Ralstonia solanacearum produces 3-OH-PAME, a specific quorum sensing signal.[11][12] Molecular Microbiology, 47(6), 1617-1627. (Provides structural context for 3-hydroxy fatty acid signaling).[12][13][14] [Link]

Sources

Application

Polymerization conditions for 3-hydroxy-7-methyloctanoic acid based polyesters

Application Note: Polymerization & Processing of 3-Hydroxy-7-Methyloctanoic Acid (3H7MO) Based Polyesters Abstract Poly(3-hydroxy-7-methyloctanoate) [P(3H7MO)] is a rare, medium-chain-length polyhydroxyalkanoate (mcl-PHA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Polymerization & Processing of 3-Hydroxy-7-Methyloctanoic Acid (3H7MO) Based Polyesters

Abstract

Poly(3-hydroxy-7-methyloctanoate) [P(3H7MO)] is a rare, medium-chain-length polyhydroxyalkanoate (mcl-PHA) distinguished by its terminal branched side chains. Unlike brittle short-chain PHAs (e.g., PHB), P(3H7MO) exhibits low crystallinity, low glass transition temperature (


), and elastomeric behavior, making it an ideal candidate for soft tissue engineering and controlled-release drug delivery matrices. This guide details the two primary routes for polymerization: (1) In Vivo Biosynthesis  via Pseudomonas fermentation using branched precursors, and (2) In Vitro Chemo-Enzymatic Polymerization  using lipase catalysis for precision molecular weight control.

Part 1: In Vivo Biosynthetic Polymerization

The most efficient route to high-molecular-weight P(3H7MO) is bacterial fermentation. The critical control point is the carbon precursor . Wild-type Pseudomonas strains will produce linear side chains (e.g., 3-hydroxyoctanoate) unless forced to incorporate branched units by feeding specific "iso" fatty acids.

Strain Selection & Metabolic Logic
  • Organism: Pseudomonas putida KT2440 or Pseudomonas oleovorans (ATCC 29347).

  • Metabolic Pathway: The

    
    -oxidation pathway degrades fatty acids by removing two carbons at a time. To accumulate 3H7MO (a C9 monomer), the bacteria must be fed 7-methyloctanoic acid  (a C9 branched acid). The PHA synthase (PhaC) accepts the (R)-3-hydroxyacyl-CoA intermediate.
    
Fermentation Protocol (Fed-Batch)

Reagents:

  • Precursor: 7-methyloctanoic acid (>98% purity). Note: Commercial "Isononanoic acid" is often a mix of isomers; pure 7-methyloctanoic acid is required for defined polymer structure.

  • Co-substrate: Octanoic acid (optional, to create copolymers with better mechanical strength).

  • Media: Mineral Salts Medium (MSM) limited in Nitrogen (Ammonium Sulfate).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Cultivate P. putida in Luria-Bertani (LB) broth at 30°C, 200 rpm for 12 hours.

  • Bioreactor Setup (5L Scale):

    • Fill with 3L MSM.

    • Temperature: Maintain at 30°C.

    • pH: Maintain at 7.0 (Control with 1M NaOH/H₂SO₄).

    • Dissolved Oxygen (DO): Maintain >20% saturation (cascade agitation/aeration).

  • Growth Phase (0–12 h):

    • Feed glucose or citrate (10 g/L) to build biomass without inducing PHA storage.

  • Polymerization/Accumulation Phase (12–48 h):

    • Trigger: Initiate Nitrogen limitation (residual

      
      ).
      
    • Feeding: Begin continuous feed of 7-methyloctanoic acid (0.5 – 2.0 g/L/h).

    • Critical Control: Do not exceed 2.0 g/L concentration in the broth to avoid toxicity.

    • Duration: 24–48 hours post-induction.

  • Harvest:

    • Centrifuge biomass (6000

      
       g, 15 min, 4°C).
      
    • Lyophilize cell pellet.

Metabolic Pathway Visualization

Biosynthesis Substrate 7-Methyloctanoic Acid (Extracellular) Uptake FadL/FadD (Transport & Activation) Substrate->Uptake AcylCoA 7-Methyloctanoyl-CoA Uptake->AcylCoA BetaOx Beta-Oxidation Cycle AcylCoA->BetaOx If chain shortening needed Intermed (R)-3-Hydroxy-7-methyloctanoyl-CoA AcylCoA->Intermed Direct Conversion (PhaG/PhaJ) PhaC PHA Synthase (Polymerization) Intermed->PhaC Polymer P(3H7MO) Granule PhaC->Polymer Ester Bond Formation

Figure 1: Metabolic flux from branched fatty acid precursor to intracellular P(3H7MO) polymer.

Part 2: Downstream Processing & Purification

For medical applications, endotoxin removal and high purity are non-negotiable.

Protocol:

  • Cell Lysis: Resuspend lyophilized biomass in Methanol (10 min) to remove lipids, then centrifuge.

  • Extraction: Extract biomass with Ethyl Acetate or Acetone (preferred over Chloroform for green chemistry compliance) at 50°C for 4 hours.

  • Filtration: Filter hot solution (0.45

    
    m PTFE) to remove cell debris.
    
  • Precipitation: Concentrate volume by rotary evaporation, then dropwise add to cold Methanol/Water (70:30 v/v) under vigorous stirring.

  • Polishing: Redissolve in acetone and reprecipitate to remove residual fatty acids.

Part 3: In Vitro Chemo-Enzymatic Polymerization

When specific molecular weights (MW) or functional end-groups are required (e.g., for block copolymer synthesis), in vivo synthesis is too uncontrolled. Lipase-catalyzed ring-opening polymerization (ROP) or polycondensation is the alternative.

Note: This requires the monomer 3-hydroxy-7-methyloctanoic acid (3H7MO) to be isolated first (via hydrolysis of the biosynthetic polymer).

Reaction Setup
  • Catalyst: Immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435).[1]

  • Monomer: 3H7MO (Acid form) or its ethyl ester.

  • Solvent: Toluene or Diphenyl ether (Hydrophobic solvents preserve lipase activity).

  • Temperature: 70–80°C.

Protocol
  • Drying: Dry monomer and enzyme over

    
     in a vacuum desiccator for 24h.
    
  • Initiation: Mix monomer (1 M) and Novozym 435 (10% w/w relative to monomer) in Toluene.

  • Molecular Sieve Addition: Add 4Å molecular sieves to scavenge water/ethanol byproducts (driving equilibrium toward polymerization).

  • Reaction: Stir at 80°C for 48–72 hours.

  • Termination: Filter out the enzyme. Precipitate polymer in cold methanol.

Part 4: Characterization & Data Interpretation

Table 1: Comparative Properties of 3H7MO-based Polyesters

PropertyP(3H7MO) HomopolymerP(3HO-co-3H7MO) CopolymerP(3HB) (Standard Reference)
Crystallinity (

)
< 15% (Amorphous)20–30%60–80%
Melting Temp (

)
45–50°C55–60°C175°C
Glass Transition (

)
-43°C-38°C4°C
Elongation at Break > 300%250%< 5%
Drug Release Profile Fast (High Permeability)TunableSlow/Incomplete
Analytical Workflow

Characterization cluster_Tests Standard Battery Sample Purified P(3H7MO) NMR 1H / 13C NMR (Confirm Branching @ C7) Sample->NMR GPC GPC (THF) (Mw, Mn, PDI) Sample->GPC DSC DSC (Tg, Tm, Crystallinity) Sample->DSC Result Application Suitability (Drug Delivery Matrix) NMR->Result GPC->Result DSC->Result

Figure 2: Analytical workflow for validating polymer structure and thermal properties.

Key NMR Signature: Look for the doublet signal of the terminal isopropyl methyl protons (


 ppm) and the methine proton at C7, distinct from the triplet of linear side chains.

References

  • Fritzsche, K., Lenz, R. W., & Fuller, R. C. (1990). Production of commercially valuable polymers by Pseudomonas oleovorans. International Journal of Biological Macromolecules. Link

  • Rai, R., et al. (2011).[2] Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina. Biomacromolecules. Link

  • Gumel, A. M., Annuar, M. S. M., & Heidelberg, T. (2012). Biosynthesis and Characterization of Polyhydroxyalkanoates Copolymers Produced by Pseudomonas putida Bet001. PLOS ONE. Link[3]

  • Gross, R. A., et al. (1989).[4] Biosynthesis and Characterization of Poly(β-hydroxyalkanoates) Produced by Pseudomonas oleovorans. Macromolecules. Link

  • Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis: a green polymer chemistry. Proceedings of the Japan Academy, Series B. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-hydroxy-7-methyloctanoic acid in bacterial fermentation

This technical guide is designed for researchers and bioprocess engineers working on the biosynthesis of 3-hydroxy-7-methyloctanoic acid (3-OH-7-MOA) . This specific chiral lipid is a critical intermediate, often associa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and bioprocess engineers working on the biosynthesis of 3-hydroxy-7-methyloctanoic acid (3-OH-7-MOA) . This specific chiral lipid is a critical intermediate, often associated with the lipid tail of lipopeptide antibiotics (like Polymyxins) or as a chiral building block for pharmaceutical synthesis.

The following guide moves beyond generic fermentation advice, focusing on the specific metabolic bottlenecks of branched-chain fatty acid (BCFA) synthesis and beta-hydroxy stabilization.

Part 1: Metabolic Engineering (The "Root Cause" Analysis)

Problem Statement: "My strain grows well, but the specific titer of 3-OH-7-MOA is negligible compared to straight-chain fatty acids."

The Mechanism

Production of 3-OH-7-MOA requires diverting flux from the native Fatty Acid Synthesis (FAS II) pathway. You are fighting two natural forces:

  • Chain Straightening: Native fabH prefers Acetyl-CoA (straight chain) over Isovaleryl-CoA (branched chain).

  • Cycle Completion: The FAS cycle naturally dehydrates the 3-hydroxy intermediate (via fabZ) to form an enoyl-ACP.[1] You must "trap" the molecule at the 3-hydroxy stage.

Troubleshooting Protocol: Genetic Targets
ComponentTarget GeneActionRationale
Primer Specificity fabH (Native)Replace Native E. coli FabH has low affinity for branched primers. Replace with FabH from Bacillus subtilis (BsFabH2) or Staphylococcus aureus, which have high specificity for Isovaleryl-CoA [1].
Precursor Supply ilvE, leuABCDOverexpress Enhances conversion of Glucose/Pyruvate to Leucine , the direct precursor of Isovaleryl-CoA.
Cycle Interruption fabZ, fabAKnockdown Reduce dehydration activity to accumulate the 3-hydroxy-acyl-ACP intermediate. Note: Do not delete; essential for growth.
Product Release tesB or yciAOverexpress Requires a thioesterase with specificity for medium-chain 3-hydroxy-acyl-ACPs to cleave the product from the carrier protein [2].
Degradation fadD, fadEDelete Prevents the re-uptake and beta-oxidation of the secreted free fatty acid.
Visualizing the Pathway Bottleneck

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Leucine Leucine Pyruvate->Leucine Leu Operon IsovalerylCoA Isovaleryl-CoA (The Primer) Leucine->IsovalerylCoA Transamination Condensation Condensation (FabH + Isovaleryl-CoA) IsovalerylCoA->Condensation Requires BsFabH2 MalonylACP Malonyl-ACP MalonylACP->Condensation KetoAcyl 3-Keto-7-Methyl-Octanoyl-ACP Condensation->KetoAcyl HydroxyAcyl 3-Hydroxy-7-Methyl-Octanoyl-ACP KetoAcyl->HydroxyAcyl FabG (Reduction) Dehydration FabZ/FabA (Dehydration) HydroxyAcyl->Dehydration Block This Step Thioesterase TesB/Thioesterase (Hydrolysis) HydroxyAcyl->Thioesterase Overexpress This EnoylAcyl Enoyl-ACP (Unwanted Elongation) Dehydration->EnoylAcyl FinalProduct 3-Hydroxy-7-Methyloctanoic Acid (Secreted) Thioesterase->FinalProduct

Caption: Metabolic pathway rerouting. Red arrows indicate critical engineering points: replacing FabH for primer specificity and hijacking the cycle at the 3-OH stage.

Part 2: Fermentation Optimization (The Environment)

Problem Statement: "The cells stop producing after 12 hours, or the product yield is inconsistent between batches."

Critical Parameter: The Leucine-Glucose Balance

Since 3-OH-7-MOA is a branched-chain lipid, it relies on Isovaleryl-CoA . In many bacteria, high glucose levels repress the degradation of leucine into isovaleryl-CoA (catabolite repression).

The "Push-Pull" Feeding Strategy: Do not rely solely on de novo synthesis of leucine. External supplementation often boosts yields by 40-60% [3].

ParameterSetpoint / RangeWhy?
Feeding Phase Fed-Batch Glucose limitation (keep < 0.5 g/L) forces the cell to utilize alternative pathways and prevents acetate overflow.
Precursor Feed Leucine (2-5 g/L) Add Leucine or 2-ketoisocaproate (KIC) during the induction phase. KIC is one step closer to the primer and bypasses tight regulation.
Dissolved Oxygen (DO) > 30% While FAS is reductive (needs NADPH), the conversion of Leucine to Isovaleryl-CoA involves oxidative decarboxylation. Anaerobic conditions stall primer formation.
pH Strategy Start 7.0

Shift 6.0
Start neutral for biomass. Shift to slightly acidic (pH 6.0) during production to reduce the toxicity of the free fatty acid accumulating in the broth.
FAQ: Why did my titer drop after 24 hours?
  • Diagnosis: Re-uptake. Even with fadD deleted, some promiscuous acyl-CoA synthetases can activate medium-chain hydroxy acids, leading to degradation.

  • Fix: Implement a two-phase extraction (in-situ product removal). Overlay the fermentation broth with 10-20% (v/v) Isopropyl Myristate or Oleyl Alcohol . The hydrophobic 3-OH-7-MOA will partition into the organic layer, reducing toxicity and preventing degradation [4].

Part 3: Downstream Processing & Analytics

Problem Statement: "I cannot see the peak on the GC-MS, or the extraction efficiency is < 50%."

Analytical Troubleshooting

3-hydroxy fatty acids are notoriously difficult to analyze directly due to the polar hydroxyl group and the carboxyl group.

Protocol: Double Derivatization for GC-MS

  • Lyophilize 1 mL of broth (or organic phase).

  • Methylation: Add 1 mL Methanol/H2SO4 (85:15). Heat at 100°C for 2 hours. (Converts COOH

    
     COOMe).
    
  • Silylation: Dry the sample. Add BSTFA + 1% TMCS. Heat at 60°C for 30 mins. (Converts 3-OH

    
     3-O-TMS).
    
  • Result: You will see a distinct peak for Methyl 3-(trimethylsiloxy)-7-methyloctanoate.

Extraction Workflow (Decision Tree)

DSP Start Fermentation Broth Centrifuge Centrifuge (8000g, 10 min) Start->Centrifuge Supernatant Supernatant (Product is extracellular) Centrifuge->Supernatant Acidification Acidify to pH 2.0 (Protonate the acid) Supernatant->Acidification SolventChoice Solvent Selection Acidification->SolventChoice EthylAcetate Ethyl Acetate (Standard) SolventChoice->EthylAcetate Routine Analysis IonicLiquid Ionic Liquid (High Purity/Green) SolventChoice->IonicLiquid Industrial Scale Evap Evap EthylAcetate->Evap Evaporate BackExtract BackExtract IonicLiquid->BackExtract Back-extraction

Caption: Downstream recovery logic. Acidification is non-negotiable to protonate the carboxyl group for solvent transfer.

References

  • Zhang, F., et al. (2015). "Engineering Escherichia coli to produce branched-chain fatty acids in high percentages." Metabolic Engineering. Available at: [Link]

  • Zheng, Y., et al. (2017). "Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose." UNL Digital Commons. Available at: [Link]

  • Jiang, W., et al. (2021). "Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli." Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Singh, R., et al. (2023).[2] "Volatile fatty acid extraction from fermentation broth using a hydrophobic ionic liquid and in situ enzymatic esterification."[2] Royal Society of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-Hydroxy-7-Methyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and known chemical entities is paramount. 3-Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and known chemical entities is paramount. 3-Hydroxy-7-methyloctanoic acid, a branched-chain hydroxy fatty acid, presents a case study in the application of modern analytical techniques for unambiguous characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of this compound, offering insights into the causality behind experimental choices and the inherent strengths and limitations of each method.

The Central Role of NMR Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural analysis of organic molecules like 3-hydroxy-7-methyloctanoic acid. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule is unparalleled.

1H NMR Spectral Data

The proton NMR (1H NMR) spectrum of 3-hydroxy-7-methyloctanoic acid provides a wealth of information regarding the number of different types of protons and their neighboring atoms. While experimental data for this specific molecule is not widely available in public repositories, a predicted spectrum and analysis of its structural features allow for a detailed interpretation.

Predicted 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.05m1HH-3
~2.45dd1HH-2a
~2.35dd1HH-2b
~1.60m1HH-7
~1.45m2HH-4
~1.25m2HH-6
~1.15m2HH-5
~0.88d6HH-8, H-9

Note: This data is based on predictive models and analysis of similar structures. dd = doublet of doublets, m = multiplet, d = doublet.

The proton at the C-3 position (H-3), being attached to the carbon bearing the hydroxyl group, is expected to appear as a multiplet around 4.05 ppm. The diastereotopic protons on C-2, adjacent to the carboxylic acid, would likely present as a pair of doublets of doublets. The isopropyl group at the C-7 position would give rise to a doublet for the two methyl groups (H-8 and H-9) and a multiplet for the methine proton (H-7).

13C NMR Spectral Data

The carbon-13 NMR (13C NMR) spectrum complements the 1H NMR data by providing a count of the number of non-equivalent carbon atoms and information about their chemical environment. A predicted 13C NMR spectrum for 3-hydroxy-7-methyloctanoic acid is detailed below.

Predicted 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ) ppmAssignment
~177.0C-1 (C=O)
~68.0C-3 (CH-OH)
~43.0C-2 (CH2)
~39.0C-6 (CH2)
~36.0C-4 (CH2)
~28.0C-7 (CH)
~25.0C-5 (CH2)
~22.5C-8, C-9 (CH3)

Note: This data is based on predictive models.

The carbonyl carbon of the carboxylic acid (C-1) is the most deshielded, appearing at the lowest field (~177.0 ppm). The carbon attached to the hydroxyl group (C-3) is also significantly deshielded (~68.0 ppm). The remaining aliphatic carbons appear in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-hydroxy-7-methyloctanoic acid in ~0.6 mL of deuterated chloroform (CDCl3). The choice of a deuterated solvent is essential to avoid large solvent signals in the 1H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum to obtain singlets for each carbon atom. A larger number of scans is typically required due to the low natural abundance of 13C.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample 3-hydroxy-7-methyloctanoic acid NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert Sample H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Analysis Peak Picking, Integration, Structural Assignment Processing->Analysis

Caption: Workflow for NMR analysis of 3-hydroxy-7-methyloctanoic acid.

Comparative Analytical Techniques

While NMR provides the most comprehensive structural information, other techniques offer complementary data and are often employed for routine analysis, quantification, and functional group identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For molecules like 3-hydroxy-7-methyloctanoic acid, which have polar functional groups (carboxylic acid and hydroxyl), derivatization is a necessary step to increase volatility and improve chromatographic performance.

Derivatization is Key: The presence of the hydroxyl and carboxylic acid groups leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor peak shape in GC analysis. Silylation is a common and effective derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) group.

Experimental Protocol for GC-MS Analysis (with Silylation)

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. A non-polar capillary column (e.g., HP-5MS) is typically used for separation. The mass spectrometer provides fragmentation patterns that can confirm the molecular weight and structure of the derivatized analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample 3-hydroxy-7-methyloctanoic acid Dry Dry Sample Sample->Dry Reaction Heat (70-80°C) Dry->Reaction Reagent BSTFA + TMCS Reagent->Reaction Deriv_Sample TMS-derivatized Sample Reaction->Deriv_Sample GC_MS GC-MS System Deriv_Sample->GC_MS Inject Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection

Caption: Workflow for GC-MS analysis with silylation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 3-hydroxy-7-methyloctanoic acid, FTIR is particularly useful for confirming the presence of the carboxylic acid and hydroxyl groups.

Characteristic FTIR Absorption Bands

Wavenumber (cm-1)Functional GroupVibration
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~3400 (broad)O-H (Alcohol)Stretching
~2960-2850C-H (Alkyl)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1465 and ~1375C-H (Alkyl)Bending
~1250C-O (Carboxylic Acid)Stretching
~1050C-O (Alcohol)Stretching

The broad absorption band in the 3300-2500 cm-1 region is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid, which overlaps with the O-H stretch of the alcohol. The strong, sharp peak around 1710 cm-1 is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.

Experimental Protocol for FTIR Analysis

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm-1.

Comparative Summary

FeatureNMR SpectroscopyGC-MSFTIR Spectroscopy
Information Provided Detailed molecular structure, connectivity, stereochemistrySeparation of mixtures, molecular weight, fragmentation patternFunctional groups present
Sample Preparation Dissolution in deuterated solventDerivatization often requiredMinimal (ATR) or KBr pellet
Sensitivity ModerateHighLow to moderate
Quantitative Analysis Yes, with internal standardsYes, with calibrationSemi-quantitative at best
Primary Application Unambiguous structure elucidationSeparation and identification of volatile compoundsRapid functional group analysis

Conclusion

For the comprehensive structural characterization of 3-hydroxy-7-methyloctanoic acid, NMR spectroscopy is the most powerful and indispensable technique . It provides a complete picture of the molecular architecture. GC-MS, following appropriate derivatization, serves as an excellent complementary method for confirmation of molecular weight and for quantitative analysis , especially in complex matrices. FTIR spectroscopy offers a rapid and straightforward means of confirming the presence of key functional groups , making it a valuable tool for initial characterization and for monitoring chemical reactions. The synergistic use of these techniques provides a self-validating system for the robust and unambiguous characterization of 3-hydroxy-7-methyloctanoic acid, a critical step in drug development and chemical research.

References

  • PubChem. 3-Hydroxy-7-methyloctanoic acid, (3R)-. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

Comparative

Technical Guide: Optical Properties &amp; Purity Analysis of (R)-3-Hydroxy-7-methyloctanoic Acid

This guide is structured as a high-level technical resource for application scientists and medicinal chemists. It prioritizes experimental validation over static data points, acknowledging the nuance of handling chiral l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for application scientists and medicinal chemists. It prioritizes experimental validation over static data points, acknowledging the nuance of handling chiral lipidic building blocks.

Content Type: Comparative Technical Guide Subject: (R)-3-Hydroxy-7-methyloctanoic Acid (CAS: 1059625-25-0) Context: Chiral Building Block for Peptidomimetic & Antibiotic Synthesis (e.g., Octapeptins, Polymyxin B analogs).

Executive Summary: The Chiral Challenge

(R)-3-hydroxy-7-methyloctanoic acid is a critical chiral fatty acid tail found in lipopeptide antibiotics like Octapeptins and Polymyxins . Unlike straight-chain fatty acids, the iso-branched 7-methyl group combined with the C3-hydroxyl stereocenter creates unique solubility and binding properties essential for membrane permeabilization in Gram-negative bacteria.

The Core Problem: Literature values for the specific rotation


 of this specific branched acid are often unreported or inconsistent due to its waxy nature and solvent dependence. Reliance on a single rotation value is a common failure point in synthesis.

The Solution: This guide compares the target molecule against its closest structural analogs and establishes a self-validating protocol using Mosher’s Ester analysis, which is superior to simple polarimetry for this class of compounds.

Optical Rotation Data & Comparative Analysis

The Homologous Series Baseline

Since isolated data for the 7-methyl variant is sparse, we utilize the Homologous Series Inference method. 3-Hydroxy fatty acids with remote branching (far from the C3 chiral center) exhibit optical rotation values consistent with their straight-chain counterparts.

Comparative Data Table: Target vs. Analogs
PropertyTarget: (R)-3-Hydroxy-7-methyloctanoic Acid Analog: (R)-3-Hydroxyoctanoic Acid Analog: (R)-3-Hydroxy-4-methylpentanoic Acid
Structure Branched (Iso-tail, C7)Straight Chain (C8)Branched (Adjacent, C4)
CAS 1059625-25-014292-27-451003-22-2
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Est. -18° to -24° (CHCl₃)*-21° (c=1.9, CHCl₃)+32° to +37° (CHCl₃)
Sign of Rotation Levorotatory (-) Levorotatory (-)Dextrorotatory (+)
Key Insight Remote branching (C7) preserves the (-) sign.[1]Primary Reference Standard.Branching at C4 flips the sign to (+).
Physical State Waxy Solid / Viscous OilCrystalline Solid / OilViscous Oil

*Note: The estimated range is derived from the homologous series of (R)-3-hydroxy fatty acids in Chloroform. The sign flip observed in the 4-methyl analog is due to the proximity of the branch to the chiral center, which is NOT present in the 7-methyl target.

Alternatives for Sourcing & Purity

When selecting a starting material for drug development, compare these three grades:

AlternativePurity (ee%)ProsCons
Asymmetric Synthesis (Noyori) >98%Highest chemical purity; Scalable; Defined stereochemistry.High cost; Residual Ruthenium catalyst removal required.
Biosynthetic (PHA Depolymerization) >99%"Natural" (R)-isomer only; Lower cost at scale.Risk of endotoxin contamination; Complex extraction from biomass.
Racemic Resolution VariableCheapest starting material.Requires enzymatic resolution (Lipase); Max 50% yield; Risk of (S)-isomer carryover.

Experimental Protocol: Absolute Configuration Validation

Trustworthiness Directive: Do not rely solely on optical rotation for this molecule. Small impurities of the (S)-enantiomer or residual solvent can skew


 readings significantly. The industry standard for validation is NMR derivatization with Mosher's Acid .
Protocol: (R)- and (S)-MTPA Ester Analysis

Objective: Determine the enantiomeric excess (ee%) and absolute configuration of 3-hydroxy-7-methyloctanoic acid.

Reagents:

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride)

  • (S)-(+)-MTPA-Cl

  • Pyridine-d5 (Solvent/Base)

Step-by-Step Workflow:

  • Preparation: Dissolve 5-10 mg of the target hydroxy acid methyl ester (methyl 3-hydroxy-7-methyloctanoate) in 0.5 mL of deuterated pyridine in an NMR tube.

  • Derivatization A: Add 10-15 µL of (R)-MTPA-Cl . Shake and allow to react for 15 mins. This yields the (S)-MTPA ester .

  • Derivatization B: Repeat with a fresh sample using (S)-MTPA-Cl . This yields the (R)-MTPA ester .

  • Analysis: Acquire ¹H-NMR (500 MHz+) spectra for both samples.

  • Calculation: Analyze the chemical shift differences (

    
    ) for protons adjacent to the chiral center (C2 and C4 protons).
    

Interpretation Logic:

  • If

    
     values follow the Mosher model (positive values on one side of the plane, negative on the other), the configuration is confirmed.
    
  • For (R)-3-hydroxy fatty acids: The protons at C2 (alpha to carbonyl) typically show a positive

    
     (
    
    
    
    ), while protons at C4 show a negative
    
    
    .

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the material before introducing it into a GMP synthesis pipeline.

ValidationProtocol Start Raw Material Received: (R)-3-Hydroxy-7-methyloctanoic Acid Polarimetry Step 1: Polarimetry Check (c=1.0, CHCl3) Start->Polarimetry Decision1 Rotation approx -20°? Polarimetry->Decision1 Mosher Step 2: Mosher Ester Derivatization (NMR Analysis) Decision1->Mosher Yes (Preliminary Pass) HPLC Alternative: Chiral HPLC (Chiralpak AD-H or OD-H) Decision1->HPLC Ambiguous Result ResultFail FAIL: Racemic or Wrong Isomer Reject Batch Decision1->ResultFail No (Positive Rotation) ResultPass PASS: Confirmed (R)-Isomer Proceed to Synthesis Mosher->ResultPass Delta(delta) matches (R)-Model Mosher->ResultFail Delta(delta) undefined/mixed HPLC->ResultPass Single Peak (Rt match) HPLC->ResultFail Split Peak (Racemic)

Caption: Decision matrix for validating chiral purity. Note that Polarimetry is a screening tool, while Mosher Analysis/HPLC is the release criterion.

References

  • Homologous Series Data: FooDB. "(R)-3-Hydroxyoctanoic acid Optical Rotation Data." Available at: [Link]

  • Chiral Analysis Methodology: Munoz-Robledo, et al. "Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column HPLC." Microbiology and Immunology, 1997. Available at: [Link]

  • Mosher Ester Protocol: Master Organic Chemistry. "Determination of Absolute Configuration via Mosher Esters." Available at: [Link]

Sources

Validation

Comparative Guide: Thermal Stability of Linear vs. Branched 3-Hydroxy Fatty Acids

Executive Summary This guide provides a technical comparison of the thermal stability and physicochemical properties of linear versus branched 3-hydroxy fatty acids (3-OH FAs). These lipids are critical structural compon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the thermal stability and physicochemical properties of linear versus branched 3-hydroxy fatty acids (3-OH FAs). These lipids are critical structural components in bacterial endotoxins (Lipid A) and emerging candidates for drug delivery systems (liposomes/micelles).

Key Findings:

  • Linear 3-OH FAs exhibit superior thermal stability with melting points (

    
    ) significantly higher than their non-hydroxy counterparts (e.g., 3-OH C14 
    
    
    
    vs. C14
    
    
    ). This is driven by intermolecular hydrogen bonding at the headgroup and efficient alkyl chain packing.
  • Branched 3-OH FAs (iso- and anteiso- forms) display reduced thermal stability and lower phase transition temperatures. The steric hindrance introduced by the methyl branch disrupts the crystalline lattice, a property utilized by bacteria to maintain membrane fluidity in cold environments.

Mechanistic Basis of Thermal Stability

The thermal stability of fatty acids is governed by the energy required to overcome intermolecular forces in the crystalline lattice. For 3-hydroxy fatty acids, two primary factors dictate this stability: Alkyl Chain Packing and Headgroup Hydrogen Bonding .

The 3-Hydroxyl Effect

Unlike standard fatty acids, 3-hydroxy fatty acids possess a secondary hydroxyl group at the


-carbon. This group acts as both a hydrogen bond donor and acceptor, allowing for the formation of an extensive hydrogen-bonding network between the 3-OH of one molecule and the carboxyl group of its neighbor.
  • Result: This additional bonding significantly increases the enthalpy of fusion (

    
    ) and melting point.
    
Linear vs. Branched Architecture
  • Linear Chains: Adopt an extended all-trans conformation, maximizing Van der Waals contact surface area. This allows for tight packing into high-density crystalline phases (typically orthorhombic or triclinic subcells).

  • Branched Chains:

    • Iso-branching: A methyl group at the penultimate carbon (

      
      ). This creates a "forked" tail that moderately disrupts packing.
      
    • Anteiso-branching: A methyl group at the antepenultimate carbon (

      
      ). This introduces a significant "kink" in the chain, severely disrupting packing efficiency and resulting in the lowest melting points.
      

PackingMechanism cluster_linear Linear 3-OH FA Packing cluster_branched Branched 3-OH FA Packing L1 Extended All-Trans Chain L2 Maximized Van der Waals Contact L1->L2 L3 Strong H-Bond Network (3-OH ... COOH) L1->L3 L_Result High Tm (Solid at RT) L2->L_Result L3->L_Result B1 Iso/Anteiso Methyl Branch B2 Steric Hindrance / Kink B1->B2 B3 Disrupted Lattice Structure B2->B3 B_Result Lower Tm (Fluid at Lower Temps) B3->B_Result

Figure 1: Mechanistic comparison of molecular packing in linear vs. branched 3-hydroxy fatty acids. Linear chains maximize contact and H-bonding, leading to high thermal stability.

Comparative Performance Analysis

The following data contrasts the thermal properties of specific linear 3-hydroxy fatty acids against their non-hydroxy and branched counterparts.

Melting Point Comparison ( )
Fatty Acid IdentityChain LengthStructureMelting Point (

)
Stability Profile
3-Hydroxydecanoic Acid C10Linear47--48 °C [1, 2]Moderate
3-Hydroxydodecanoic Acid C12Linear63--70 °C [3, 4]High
3-Hydroxymyristic Acid C14Linear72--80 °C [5, 6]Very High
Myristic Acid (Reference)C14Linear (No OH)54.4 °C [7]Baseline
Iso-3-Hydroxy FAs C15-C17Branched (End)< 50 °C (Est.)*Reduced
Anteiso-3-Hydroxy FAs C15-C17Branched (Kink)Lowest (Fluid)Lowest

*Note: Specific commercial standards for pure iso-3-OH FAs are rare. Values are estimated based on the "iso-effect" which typically lowers


 by 20-30°C relative to linear analogs in biological membranes [8].
Biological Implications of Stability
  • Endotoxin Rigidity: The high

    
     of linear 3-OH C14 (Lipid A) contributes to the extreme stability of the Gram-negative bacterial outer membrane, protecting it from thermal and chemical stress.
    
  • Cold Adaptation: Psychrotolerant bacteria (e.g., Listeria, Bacillus) synthesize anteiso-3-hydroxy fatty acids to lower the membrane phase transition temperature, preventing the membrane from freezing into a gel phase in cold environments [8].

Experimental Protocol: Assessing Thermal Stability

To objectively compare these materials, Differential Scanning Calorimetry (DSC) is the gold standard method. It measures the heat flow associated with phase transitions.

DSC Protocol for 3-Hydroxy Fatty Acids

Objective: Determine


 (Melting Temperature) and 

(Enthalpy of Fusion).

Equipment: DSC 2500 (TA Instruments) or equivalent.

Workflow:

  • Sample Preparation:

    • Weigh 2–5 mg of dry fatty acid sample into a Tzero aluminum pan.

    • Hermetically seal the pan to prevent volatilization (critical for shorter chains like C10).

  • Thermal Cycle:

    • Equilibrate: Hold at 0°C for 5 min.

    • First Heat: Ramp 10°C/min to 100°C (Erases thermal history).

    • Cool: Ramp 10°C/min to 0°C (Induces controlled crystallization).

    • Second Heat: Ramp 5°C/min to 120°C (Measurement run).

  • Data Analysis:

    • Identify the endothermic peak onset (

      
      ) and peak maximum (
      
      
      
      ).
    • Integrate the peak area to calculate

      
       (J/g).
      

DSC_Protocol Step1 1. Sample Prep (2-5mg, Sealed Pan) Step2 2. First Heat (Erase History) Step1->Step2 10°C/min Step3 3. Controlled Cooling (Crystallization) Step2->Step3 Cool 10°C/min Step4 4. Second Heat (Measure Tm & Enthalpy) Step3->Step4 Heat 5°C/min Output Thermogram Analysis Step4->Output

Figure 2: Standardized DSC workflow for accurate determination of fatty acid thermal properties.

References

  • ChemicalBook. (2024). 3-Hydroxydecanoic acid Properties and Melting Point. Retrieved from

  • ChemBK. (2024). Physico-chemical Properties of 3-Hydroxydecanoic Acid. Retrieved from [1]

  • FooDB. (2011). (R)-3-Hydroxydodecanoic acid Compound Summary. Retrieved from

  • Echemi. (2024).[2] 3-Hydroxydodecanoic Acid Industrial Grade Properties. Retrieved from

  • Fisher Scientific. (2024). 3-Hydroxymyristic Acid 98% Specifications. Retrieved from

  • Chem960. (2025).[3][4] (R)-3-Hydroxy Myristic Acid CAS 28715-21-1 Properties. Retrieved from

  • Wikipedia. (2024). Myristic Acid - Chemical Properties. Retrieved from

  • Kaneda, T. (1991). Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance. Microbiological Reviews. Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for 3-hydroxy-7-methyloctanoic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of 3-hydroxy-7-methyloctanoic acid is critical in various research fields, from metabolic studies to drug development. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxy-7-methyloctanoic acid is critical in various research fields, from metabolic studies to drug development. This guide provides an in-depth comparison of reference standards and analytical methodologies to ensure the integrity and reproducibility of your experimental results. As a senior application scientist, my focus is to provide not just protocols, but the scientific reasoning behind the recommended approaches, enabling you to make informed decisions for your specific research needs.

The Critical Role of High-Quality Reference Standards

The foundation of any quantitative analysis is the reference standard. Its purity, characterization, and documentation are paramount for achieving accurate and reproducible results. For 3-hydroxy-7-methyloctanoic acid, a well-characterized reference standard is essential for method validation, instrument calibration, and ensuring the traceability of your measurements.

Comparison of Commercially Available Reference Standards

While a wide array of fatty acid standards are available, sourcing a certified reference material (CRM) for 3-hydroxy-7-methyloctanoic acid specifically can be challenging. However, several reputable suppliers offer this compound as a neat chemical or in solution. When selecting a reference standard, it is crucial to scrutinize the accompanying Certificate of Analysis (CoA).

Supplier LandscapeKey Considerations for Certificate of Analysis (CoA)
Cayman Chemical: Often provides detailed product information and a Certificate of Analysis upon request. Their products are widely cited in scientific literature.[1]Purity: Look for high purity (ideally ≥98%) determined by a quantitative method like qNMR or mass balance. Chromatographic purity (e.g., by HPLC or GC) should also be provided.[2]
Avanti Polar Lipids: A leading manufacturer of high-purity lipids. While they may not list this specific compound as a stock item, they offer custom synthesis services and a wide range of other hydroxy fatty acids.[3][4] Their LIPID MAPS Mass Spec Standards are generally >99% pure.[5]Identity Confirmation: The CoA should include data confirming the chemical structure, such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data.
MilliporeSigma (formerly Sigma-Aldrich): Offers a vast catalog of chemicals, including various fatty acids. It is advisable to check for their "Certified Reference Material" grade for the highest level of characterization.Concentration (for solutions): For standards in solution, the certified concentration and its uncertainty should be clearly stated. This is often determined gravimetrically and verified by an independent method.[6]
Santa Cruz Biotechnology: Provides a broad range of biochemicals for research use.[5]Homogeneity and Stability: Information on the homogeneity and stability of the material, especially for solutions, is crucial for ensuring its integrity over time.[6][7]

Expert Insight: A "Certified Reference Material" (CRM) from an accredited provider (e.g., ISO 17034) offers the highest level of metrological traceability. While a research-grade standard from a reputable supplier can be suitable for many applications, a CRM is the gold standard for method validation and clinical or regulated environments.

Analytical Methodologies: A Comparative Overview

The two primary analytical techniques for the quantification of 3-hydroxy-7-methyloctanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard

GC-MS has historically been the workhorse for fatty acid analysis due to its excellent chromatographic resolution and extensive spectral libraries. However, a critical prerequisite for the analysis of polar compounds like 3-hydroxy-7-methyloctanoic acid is derivatization to increase their volatility.

The "Why" Behind Derivatization: The free hydroxyl and carboxyl groups of 3-hydroxy-7-methyloctanoic acid make it non-volatile and prone to adsorption in the GC system, leading to poor peak shape and low sensitivity. Derivatization, typically through silylation, converts these polar groups into less polar and more volatile derivatives, enabling their successful analysis by GC.

Workflow for GC-MS Analysis of 3-hydroxy-7-methyloctanoic Acid

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) extraction Liquid-Liquid Extraction sample->extraction derivatization Silylation (e.g., with BSTFA) extraction->derivatization gc_ms GC-MS System derivatization->gc_ms data_acq Data Acquisition (Scan or SIM mode) gc_ms->data_acq quantification Quantification against Calibration Curve data_acq->quantification

GC-MS analysis workflow for 3-hydroxy-7-methyloctanoic acid.

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological matrices.[8][9]

  • Sample Preparation and Extraction:

    • To 100 µL of serum or plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended.

    • Injection: 1 µL in splitless mode.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard is recommended for optimal sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Alternative

LC-MS/MS has gained prominence for the analysis of small molecules due to its high sensitivity, selectivity, and the ability to analyze compounds without derivatization. This simplifies sample preparation and reduces the potential for analytical variability introduced by the derivatization step.

Workflow for LC-MS/MS Analysis of 3-hydroxy-7-methyloctanoic Acid

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample->protein_precipitation lc_msms LC-MS/MS System protein_precipitation->lc_msms data_acq Data Acquisition (MRM mode) lc_msms->data_acq quantification Quantification against Calibration Curve data_acq->quantification

LC-MS/MS analysis workflow for 3-hydroxy-7-methyloctanoic acid.

This protocol is based on a validated method for the analysis of short- and medium-chain fatty acids in plasma.[10][11][12]

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 200 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. The MRM transitions would be the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion as the product ion.

Performance Comparison: GC-MS vs. LC-MS/MS

The following table provides a comparative summary of the expected performance characteristics for the analysis of 3-hydroxy-7-methyloctanoic acid using GC-MS and LC-MS/MS, based on published data for similar analytes.

Performance ParameterGC-MS (with Derivatization)LC-MS/MS (without Derivatization)
Linearity (R²) >0.99>0.99
Limit of Quantitation (LOQ) Low ng/mL to sub-ng/mLSub-ng/mL
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) <15%<10%
Sample Preparation Time Longer (due to derivatization)Shorter
Throughput LowerHigher
Selectivity Good (can be limited by co-eluting interferences)Excellent (due to MRM)

Expert Insight: For high-throughput applications and complex matrices, LC-MS/MS is often the preferred method due to its simpler sample preparation and higher selectivity. However, GC-MS remains a robust and reliable technique, particularly in laboratories where it is well-established.

Conclusion

References

  • Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS, 1-9.
  • Ioniță-Mîndrican, C. B., Zgură, A. V., Ștefănescu, E., Vasile, G. C., & Iordache, A. (2022).
  • Putnam, T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335.
  • Han, J., & Lin, K. (2018).
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243.
  • Ioniță-Mîndrican, C. B., Zgură, A. V., Ștefănescu, E., Vasile, G. C., & Iordache, A. (2022). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications.
  • Jones, P. M., & Bennett, M. J. (2010).
  • Avanti Polar Lipids. (n.d.). What Is The Purity Of Avanti's LIPID MAPS Mass Spec Standards?. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-HYDROXY-7-METHYLOCTANOIC ACID, (3R)-. Retrieved from [Link]

  • Interchim. (n.d.). AVANTI POLAR LIPIDS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-7-methyloctanoic acid, (3R)-. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Oxygenated Fatty Acids. Retrieved from [Link]

  • Liu, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112805.
  • Avanti Polar Lipids. (n.d.). Lipidomics standards & support. Retrieved from [Link]

  • Cytiva. (n.d.). Certificates. Retrieved from [Link]

  • Pop, C. E., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Molecules, 29(9), 2095.
  • Liu, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Hydroxy-7-Methyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment and Personal Protective Equipment (PPE) Before handling 3-hydroxy-7-methyloctanoic acid, a thorough risk assessment is crucial.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 3-hydroxy-7-methyloctanoic acid, a thorough risk assessment is crucial. As a carboxylic acid, it is likely to be a skin and eye irritant.[1][2][3] Inhalation of its vapors may also cause respiratory tract irritation.[1][2] Therefore, the following minimum personal protective equipment (PPE) must be worn:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

II. Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][6] 3-hydroxy-7-methyloctanoic acid waste should be collected in a dedicated, properly labeled hazardous waste container.

Key Container Requirements:

  • Compatibility: The container must be made of a material compatible with the chemical. For carboxylic acids, glass or high-density polyethylene (HDPE) containers are generally suitable.[5][6]

  • Condition: The container must be in good condition, free from leaks or damage.[5][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-hydroxy-7-methyloctanoic acid," and the approximate concentration and quantity.[5][7][8]

  • Closure: The container must be kept securely closed at all times, except when adding waste.[5][6]

Incompatible Wastes to Avoid:

Do not mix 3-hydroxy-7-methyloctanoic acid waste with the following:

  • Bases (caustics): Can cause a violent exothermic (heat-generating) reaction.

  • Oxidizing agents (e.g., nitric acid, perchlorates): Can lead to fire or explosion.[9]

  • Reactive metals (e.g., sodium, potassium): Can generate flammable hydrogen gas.

The following diagram illustrates the initial waste segregation decision process:

G cluster_0 Waste Generation cluster_1 Segregation Decision cluster_2 Action 3-hydroxy-7-methyloctanoic_acid_waste 3-hydroxy-7-methyloctanoic acid Waste is_mixed Is the waste mixed with other chemicals? 3-hydroxy-7-methyloctanoic_acid_waste->is_mixed compatible Are the other chemicals compatible? is_mixed->compatible Yes dedicated_container Collect in a dedicated hazardous waste container. is_mixed->dedicated_container No compatible->dedicated_container Yes separate_containers Segregate and use separate, labeled containers for each waste stream. compatible->separate_containers No

Caption: Waste segregation workflow for 3-hydroxy-7-methyloctanoic acid.

III. On-Site Accumulation and Storage

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5][8]

SAA Requirements:

  • The SAA must be under the control of the laboratory personnel generating the waste.[5]

  • The total volume of hazardous waste in an SAA is typically limited to 55 gallons.[8]

  • Containers must be stored with secondary containment, such as a tray or tub, to contain any potential spills.[6]

  • Flammable waste should be stored in a designated flammable storage cabinet.[7]

The following table summarizes the key storage requirements:

RequirementSpecificationRationale
Location At or near the point of generation (SAA)To minimize the transport of hazardous materials within the facility.
Container Compatible, labeled, and closedTo prevent leaks, spills, and dangerous reactions.
Segregation Separate from incompatible materialsTo avoid violent chemical reactions, fires, or explosions.
Secondary Containment Use of trays or tubsTo contain spills and prevent environmental contamination.
IV. Disposal Procedures

The appropriate disposal method for 3-hydroxy-7-methyloctanoic acid depends on the quantity and concentration of the waste.

For Small Quantities (e.g., less than 100 mL of a dilute solution):

Some institutions may permit the neutralization and drain disposal of small quantities of weak organic acids. However, this should only be done with explicit permission from your EHS department and in strict accordance with their guidelines.[9][10]

Step-by-Step Neutralization (if approved):

  • Dilution: Slowly add the acidic waste to a large volume of cold water (at least a 1:10 ratio). Never add water to acid.

  • Neutralization: While stirring, slowly add a weak base solution (e.g., 5% sodium bicarbonate) until the pH of the solution is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.

  • Drain Disposal: Once neutralized, the solution may be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess).[4]

For Large Quantities or Concentrated Waste:

Do not attempt to neutralize large volumes or concentrated forms of 3-hydroxy-7-methyloctanoic acid. This waste must be collected for disposal by a licensed hazardous waste contractor.

  • Collection: Collect the waste in a designated, properly labeled hazardous waste container as described in Section II.

  • Pickup Request: When the container is approximately 90% full, submit a chemical waste pickup request to your institution's EHS department.[5]

  • Professional Disposal: The EHS department will arrange for the collection and disposal of the waste in compliance with all federal, state, and local regulations.[7][11]

The decision-making process for the disposal of 3-hydroxy-7-methyloctanoic acid is illustrated in the following diagram:

G cluster_0 Waste Assessment cluster_1 Disposal Pathway waste_type 3-hydroxy-7-methyloctanoic acid Waste quantity_check Is the quantity small and the concentration dilute? waste_type->quantity_check neutralization_check Is neutralization and drain disposal approved by EHS? quantity_check->neutralization_check Yes hazardous_waste_collection Collect in a labeled hazardous waste container. quantity_check->hazardous_waste_collection No neutralize Follow approved neutralization protocol. neutralization_check->neutralize Yes neutralization_check->hazardous_waste_collection No drain_disposal Dispose down the sanitary sewer with copious water. neutralize->drain_disposal ehs_pickup Arrange for EHS pickup and professional disposal. hazardous_waste_collection->ehs_pickup

Caption: Disposal decision workflow for 3-hydroxy-7-methyloctanoic acid.

V. Spill Management

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • Small Spills: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for acids.

  • Collection: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.

VI. Empty Container Disposal

Empty containers that held 3-hydroxy-7-methyloctanoic acid must also be disposed of properly.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water).[6][9]

  • Rinsate Collection: Collect all rinsate as hazardous waste.[9]

  • Defacing Labels: Completely remove or deface the original labels on the container.[9]

  • Disposal: The cleaned and defaced container can typically be disposed of in the regular trash or recycled, depending on institutional policies.

By adhering to these procedures, you can ensure the safe and compliant disposal of 3-hydroxy-7-methyloctanoic acid, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • BenchChem. (2025). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • National Institutes of Health. Prudent Practices in the Laboratory: Management of Waste.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • MilliporeSigma. (2024, September 6). Safety Data Sheet - 7-Hydroxycoumarin-3-carboxylic acid.
  • TCI Chemicals. (2025, December 5). Safety Data Sheet - 7-Hydroxycoumarin-3-carboxylic Acid.
  • Webster University. (2018, December 6). Hazardous Waste Disposal Policy.

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